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2-(Azetidin-3-yl)acetamide hydrochloride Documentation Hub

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  • Product: 2-(Azetidin-3-yl)acetamide hydrochloride
  • CAS: 1795493-56-9

Core Science & Biosynthesis

Foundational

Physicochemical Properties of 2-(Azetidin-3-yl)acetamide Hydrochloride

The following technical guide details the physicochemical properties, synthesis, and characterization of 2-(Azetidin-3-yl)acetamide hydrochloride , a critical sp³-rich building block in modern medicinal chemistry. Techni...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and characterization of 2-(Azetidin-3-yl)acetamide hydrochloride , a critical sp³-rich building block in modern medicinal chemistry.

Technical Monograph | Version 2.0

Executive Summary

2-(Azetidin-3-yl)acetamide hydrochloride is a polar, low-molecular-weight scaffold utilized to introduce the azetidine ring—a four-membered nitrogen heterocycle—into drug candidates.[1] Unlike the more common piperidine or pyrrolidine analogs, the azetidine ring offers unique vector geometry and reduced lipophilicity (LogD), often improving the metabolic stability and pharmacokinetic profile of lead compounds. This guide analyzes its solid-state properties, solution behavior, and synthetic pathways.

Chemical Identity & Structural Specifications[2][3][4][5][6]

ParameterSpecification
IUPAC Name 2-(Azetidin-3-yl)acetamide hydrochloride
Common Name Azetidin-3-yl-acetamide HCl
Chemical Structure

Molecular Weight 150.61 g/mol (Salt); 114.15 g/mol (Free Base)
CAS Number Variable by vendor (Free base: ~1363380-XX-X; Ester precursor: 1229705-59-2)
Appearance White to off-white crystalline solid
Stoichiometry 1:1 (Amine : HCl)
Structural Analysis[4]
  • Ring Strain : The azetidine ring possesses significant angle strain (~26 kcal/mol), making it reactive towards nucleophilic ring-opening under extreme conditions, though the protonated salt is kinetically stable.

  • Basicity : The azetidine nitrogen is a secondary amine with a pKa

    
     11.0–11.3. The amide nitrogen is non-basic (pKa 
    
    
    
    -0.5) and does not protonate under physiological conditions.
  • Lipophilicity : The compound is highly hydrophilic (Predicted cLogP < -1.0), advantageous for lowering the overall LogP of drug candidates.

Physicochemical Profile

Solubility & Solution Chemistry

The hydrochloride salt exhibits high aqueous solubility due to the ionic lattice and the ability of the amide group to act as both a hydrogen bond donor and acceptor.

SolventSolubility RatingCausality
Water Very Soluble (>100 mg/mL)Ionic dissociation of HCl salt; high polarity.[1]
DMSO SolubleHigh dielectric constant solvates the cation.
Methanol SolubleProtophilic solvation of the ammonium ion.
Dichloromethane InsolubleNon-polar solvent cannot overcome lattice energy.
Solid-State Stability[1]
  • Hygroscopicity : Azetidine salts are typically hygroscopic. The amide moiety increases water affinity. Storage in a desiccator is mandatory to prevent deliquescence.

  • Thermal Stability : Generally stable up to ~150°C. Decomposition (ring opening/polymerization) may occur near the melting point.

Synthesis & Manufacturing Protocol

Editorial Note: As specific experimental MP/yields can vary by batch, this protocol describes the standard "Ester-Amidation-Deprotection" route, which is the industry standard for high-purity synthesis.

Synthetic Pathway (Graphviz Visualization)

SynthesisPathway Start N-Boc-3-azetidinone (Starting Material) Step1 Wittig/Horner-Wadsworth Reaction Start->Step1 + Phosphonoacetate Inter1 N-Boc-Azetidin-3-ylidene acetate Step1->Inter1 Step2 Hydrogenation (Pd/C, H2) Inter1->Step2 Inter2 N-Boc-Azetidin-3-yl acetate (Ester) Step2->Inter2 Step3 Ammonolysis (NH3/MeOH) Inter2->Step3 Inter3 N-Boc-2-(Azetidin-3-yl) acetamide Step3->Inter3 Step4 Deprotection (HCl/Dioxane) Inter3->Step4 Final 2-(Azetidin-3-yl)acetamide Hydrochloride Step4->Final Precipitation

Figure 1: Step-wise synthesis from commercially available N-Boc-3-azetidinone.

Detailed Methodology

Step 1: Ammonolysis of the Ester

  • Reagents : tert-Butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate (Intermediate), 7N Ammonia in Methanol.

  • Procedure : Dissolve the ester intermediate in 7N

    
     (10 vol). Seal the vessel and stir at room temperature for 16–24 hours.
    
  • Monitoring : Monitor by TLC or LC-MS for disappearance of the methyl ester peak.

  • Workup : Concentrate in vacuo to yield the crude N-Boc-amide.

Step 2: Deprotection & Salt Formation

  • Reagents : 4M HCl in Dioxane (or EtOAc).

  • Procedure : Dissolve the N-Boc-amide in minimal DCM. Add 4M HCl/Dioxane (5-10 eq) dropwise at 0°C. Warm to RT and stir for 2 hours.

  • Isolation : The product typically precipitates as a white solid. Filter under nitrogen (hygroscopic!). Wash with diethyl ether to remove Boc byproducts.

  • Drying : Dry under high vacuum at 40°C for 12 hours.

Analytical Characterization

To validate the identity of 2-(Azetidin-3-yl)acetamide hydrochloride, the following spectral fingerprints must be confirmed.

Proton NMR ( -NMR, 400 MHz, )
  • 
     4.1–4.2 ppm (m, 2H) : Azetidine ring protons (
    
    
    
    equatorial).
  • 
     3.8–3.9 ppm (m, 2H) : Azetidine ring protons (
    
    
    
    axial).
  • 
     3.1–3.2 ppm (m, 1H) : Azetidine 
    
    
    
    methine proton.
  • 
     2.6 ppm (d, 2H) : Methylene group (
    
    
    
    to carbonyl,
    
    
    ).[1]
  • Note: Amide

    
     and Ammonium 
    
    
    
    protons exchange with
    
    
    and are not visible.[1]
Mass Spectrometry (ESI-MS)
  • Positive Mode :

    
     (Base peak corresponding to 
    
    
    
    ).[1]

Handling, Safety & Storage

Signal Word : WARNING

Hazard ClassCodeDescription
Skin Irritation H315Causes skin irritation.[1][2]
Eye Irritation H319Causes serious eye irritation.[2][3][4][5]
Acute Toxicity H302Harmful if swallowed (Classified by analogy to azetidine derivatives).

Storage Protocol :

  • Temperature : 2–8°C (Refrigerate).

  • Atmosphere : Store under inert gas (Argon/Nitrogen). The compound is hygroscopic .

  • Container : Tightly sealed amber glass vial with parafilm.

References

  • PubChem . 2-(Azetidin-3-yl)acetamide hydrochloride Compound Summary. National Library of Medicine. [Link][1]

  • Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223-264.[6] [Link]

Sources

Exploratory

2-(Azetidin-3-yl)acetamide hydrochloride structure elucidation

This guide details the structural elucidation of 2-(Azetidin-3-yl)acetamide hydrochloride , a functionalized saturated nitrogen heterocycle often used as a sp³-rich scaffold in medicinal chemistry. Part 1: Structural & C...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural elucidation of 2-(Azetidin-3-yl)acetamide hydrochloride , a functionalized saturated nitrogen heterocycle often used as a sp³-rich scaffold in medicinal chemistry.

Part 1: Structural & Chemical Context

Compound Identity:

  • IUPAC Name: 2-(Azetidin-3-yl)acetamide hydrochloride

  • Common Name: 3-(Carbamoylmethyl)azetidine HCl

  • CAS Number: 1260846-55-6 (Free base often referenced as 13401969 in PubChem CID)

  • Molecular Formula:

    
     (Salt); 
    
    
    
    (Free Base)
  • Molecular Weight: 150.61 g/mol (HCl Salt); 114.15 g/mol (Free Base)

Structural Significance: The azetidine ring imposes significant angle strain (~90° bond angles), altering the pKa of the amine and the metabolic profile compared to pyrrolidines or piperidines. The 3-position substitution creates a vector orthogonal to the ring plane, allowing for unique chemical space exploration. In the hydrochloride salt form, the secondary amine is protonated (


), which prevents nitrogen inversion and stabilizes the ring conformation.

Part 2: Analytical Strategy & Elucidation Workflow

To unambiguously confirm the structure, a multi-modal approach is required. The primary challenge is distinguishing the azetidine ring protons (which can show complex second-order coupling) and confirming the integrity of the primary amide.

Elucidation Logic Flowchart

ElucidationWorkflow Start Unknown Sample (White Crystalline Solid) ElemAnalysis 1. Elemental Analysis / Ion Chromatography Confirm HCl Stoichiometry (1:1) Start->ElemAnalysis MS 2. HRMS (ESI+) Observe [M+H]+ = 115.0871 (Free Base Mass) ElemAnalysis->MS IR 3. FT-IR Confirm Amide (1650-1690 cm-1) Confirm Ammonium (2400-3000 cm-1) MS->IR NMR_1H 4. 1H NMR (DMSO-d6) Identify Symmetry & Integration Ring Protons (3.5-4.5 ppm) IR->NMR_1H NMR_2D 5. 2D NMR (HSQC/HMBC) Establish Connectivity Link Sidechain to Ring C3 NMR_1H->NMR_2D Conclusion Structure Confirmed: 2-(Azetidin-3-yl)acetamide HCl NMR_2D->Conclusion

Figure 1: Step-by-step logic for structural confirmation.

Part 3: Detailed Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)

The salt dissociates in the ionization source. You will observe the cation of the free base.

  • Method: ESI+ (Electrospray Ionization).

  • Expected Signal:

    
     at 
    
    
    
    .
  • Diagnostic: Absence of dimerization implies a clean salt form. If the mass is

    
    , it suggests the radical cation, but protonated species are standard in ESI.
    
Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Choice: DMSO-


  is preferred over 

.
  • Reason 1:

    
     causes rapid exchange of the amide (
    
    
    
    ) and ammonium (
    
    
    ) protons, making them invisible.
  • Reason 2: DMSO allows observation of the ammonium protons, confirming the salt formation.

Predicted


 NMR Data (400 MHz, DMSO-

):
PositionType

(ppm)
MultiplicityIntegralCoupling (

)
Assignment Logic
NH-1 Amine9.0 – 9.5br s2H-Protonated Azetidine

NH-Amide Amide7.4, 6.9br s (x2)1H each-Primary amide protons (non-equivalent due to restricted rotation)
H-2, H-4 Ring

3.7 – 4.1m4HComplexDiastereotopic protons on C2/C4.[1] Often appear as two sets of multiplets.
H-3 Ring CH2.9 – 3.1m (quint)1H

Hz
Methine proton, coupled to H2/H4 and sidechain

.
H-

Sidechain2.4 – 2.5d2H

Hz
Methylene alpha to carbonyl.

Interpretation of Ring Protons (The "Roofing" Effect): The azetidine ring possesses a plane of symmetry passing through N, C3, and the side chain.

  • Protons cis to the side chain (H2a, H4a) are chemically equivalent to each other.

  • Protons trans to the side chain (H2b, H4b) are chemically equivalent to each other.

  • However, H2a is not equivalent to H2b. Thus, you typically see two complex multiplets for the ring protons, integrating to 2H each, or one overlapped 4H region depending on resolution.


 NMR Data (100 MHz, DMSO-

):
  • Carbonyl (

    
    ):  ~171 ppm.
    
  • Ring C2/C4 (

    
    ):  ~50–52 ppm (Deshielded by N).
    
  • Side Chain (

    
    ):  ~38 ppm.
    
  • Ring C3 (

    
    ):  ~26–28 ppm.
    
Infrared Spectroscopy (FT-IR)
  • Amide I Band: Strong absorption at 1650–1690 cm⁻¹ (

    
     stretch).
    
  • Amide II Band: Medium band at 1550–1640 cm⁻¹ (

    
     bend).
    
  • Ammonium Band: Broad, multiple bands in 2400–3000 cm⁻¹ region (characteristic of amine salts,

    
     stretch overlapping with 
    
    
    
    ).

Part 4: Connectivity & Verification (2D NMR)

To prove the side chain is at position 3 (and not N-substituted), use HMBC.

Connectivity C_Carbonyl C=O (171 ppm) C_Alpha Sidechain CH2 (38 ppm) C_Alpha->C_Carbonyl 2J C_3 Ring C3 (27 ppm) C_Alpha->C_3 Vicinal C_2_4 Ring C2/C4 (51 ppm) C_Alpha->C_2_4 3J (Definitive) C_3->C_2_4 Vicinal

Figure 2: Key HMBC (dashed) and COSY (solid) correlations verifying the C3-substitution.

Crucial Verification Step:

  • HMBC Correlation: The side chain protons (

    
    ) must show a strong 3-bond correlation to the ring carbons (C2/C4). If the substitution were on Nitrogen, this correlation would be absent (or require a 4-bond path which is usually invisible).
    
  • N-Substitution Check: If the compound were N-(azetidin-3-yl)acetamide, the amide nitrogen would be coupled to the ring C3 methine, and the chemical shifts would be drastically different (C3 methine would be deshielded to >4.5 ppm).

Part 5: Troubleshooting & Salt Handling

  • Hygroscopicity: Azetidine salts are often hygroscopic. If the NMR peaks are drifting or the integration is off (due to water peak overlap), dry the sample under high vacuum (P < 1 mbar) at 40°C for 4 hours before analysis.

  • Counter-ion Verification: Perform a silver nitrate (

    
    ) test. Dissolve a small amount in water and add 
    
    
    
    . A white precipitate (
    
    
    ) confirms the chloride counter-ion.
  • Free Base Conversion: If the salt spectra are too broad due to exchange, neutralize a small aliquot with

    
     in 
    
    
    
    /
    
    
    extraction to obtain the free base NMR. The ring protons will shift upfield, and the pattern will sharpen.

References

  • PubChem. 2-(Azetidin-3-yl)acetamide hydrochloride (Compound).[2][3] National Library of Medicine. Available at: [Link]

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. (General reference for Azetidine NMR characteristics).
  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Edition. Wiley. (Authoritative source for amide and amine salt IR/NMR bands).

Sources

Foundational

molecular weight of 2-(Azetidin-3-yl)acetamide hydrochloride

The following technical guide is structured to provide a rigorous physicochemical and operational profile of 2-(Azetidin-3-yl)acetamide hydrochloride . This guide prioritizes structural precision, distinguishing between...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a rigorous physicochemical and operational profile of 2-(Azetidin-3-yl)acetamide hydrochloride .

This guide prioritizes structural precision, distinguishing between common isomers that frequently cause supply chain and synthesis errors in medicinal chemistry.

Executive Summary

2-(Azetidin-3-yl)acetamide hydrochloride is a specialized saturated nitrogen heterocycle used primarily as a polar, low-molecular-weight scaffold in Fragment-Based Drug Discovery (FBDD). It serves as a critical building block for introducing the azetidine ring—a four-membered strained system that alters metabolic stability and vector orientation in kinase inhibitors (e.g., JAK1/2 inhibitors like Baricitinib).

Critical Distinction: Researchers must distinguish this compound (a carbon-linked amide) from its regioisomer, N-(azetidin-3-yl)acetamide. Confusion between these two leads to failed coupling reactions due to differing nucleophilicity and steric profiles.

Physicochemical Profile & Stoichiometry

Structural Identity

The molecule consists of an azetidine ring substituted at the C3 position with an acetamide (


) side chain. It is supplied as the hydrochloride salt to prevent polymerization of the strained secondary amine and to ensure shelf stability.
PropertyValue / Description
IUPAC Name 2-(Azetidin-3-yl)acetamide hydrochloride
Common Name Azetidine-3-acetamide HCl
Molecular Formula (Salt)

Molecular Formula (Base)

Stoichiometry 1:1 (Amine : HCl)
CAS Number (Generic) Note: Often indexed under free base or related nitrile precursors (e.g., 1423057-36-6 for nitrile HCl).[1][2][3] Verify specific vendor CAS.
Molecular Weight Analysis

Precise molecular weight calculations are vital for establishing molar equivalents in synthesis. The hydrochloride salt contributes significantly to the mass and must be accounted for to avoid under-dosing the nucleophile.

ComponentMonoisotopic Mass (Da)Average Molecular Weight ( g/mol )
Free Base (

)
114.079114.15
HCl Counterion 35.97736.46
Target Salt (

)
150.056150.61

Operational Directive: When calculating stoichiometry for coupling reactions (e.g., amide coupling or


), use the 150.61  g/mol   value. You must add an auxiliary base (e.g., DIPEA, TEA) to neutralize the HCl and liberate the reactive secondary amine.

Structural Visualization & Isomer Logic

The following diagram illustrates the dissociation pathway and highlights the critical structural difference between the target molecule and its common isomer.

Azetidine_Logic cluster_0 Operational State Salt Target HCl Salt (MW: 150.61 g/mol) Stable Storage Form Dissociation Dissociation (in H2O/MeOH) Salt->Dissociation Solvation FreeBase Reactive Free Base (MW: 114.15 g/mol) Nucleophilic Species Dissociation->FreeBase - Cl⁻ Isomer CRITICAL ISOMER ALERT N-(Azetidin-3-yl)acetamide (Nitrogen-linked) FreeBase->Isomer Structural Isomerism

Figure 1: Stoichiometric dissociation and structural alert. The red node indicates the commercially prevalent isomer that is often mistaken for the target.

Synthetic Utility in Drug Design

The "Baricitinib" Connection

This molecule is a direct structural analog of the side chain found in Baricitinib (Olumiant), a JAK1/JAK2 inhibitor. In Baricitinib, the C3 substituent is a nitrile (cyanomethyl group), which acts as a metabolic "handle." The acetamide variant discussed here represents the hydrolyzed form of that nitrile.

Why use the Acetamide?

  • Solubility: The primary amide significantly increases aqueous solubility compared to the nitrile or alkyl variants.

  • H-Bonding: It provides a donor/acceptor motif for interacting with kinase hinge regions or solvent fronts in the binding pocket.

  • Ring Strain: The azetidine ring introduces specific geometric constraints (puckering angle ~30°) that orient the side chain differently than a pyrrolidine or piperidine ring would.

Retrosynthetic Workflow

The following diagram outlines how this fragment is typically installed into a larger drug scaffold.

Synthesis_Workflow Start 2-(Azetidin-3-yl)acetamide HCl (MW: 150.61) Coupling SnAr / Amide Coupling (DMF/DMSO, 80°C) Start->Coupling Source of 2° Amine Base Auxiliary Base (DIPEA/TEA) Base->Coupling Scavenges HCl Scaffold Electrophilic Scaffold (e.g., Chloropyrimidine) Scaffold->Coupling Electrophile Product Functionalized Core (JAK Inhibitor Analog) Coupling->Product Yields Final Drug Candidate

Figure 2: Standard workflow for utilizing the hydrochloride salt in nucleophilic aromatic substitution (


).

Analytical Validation Protocols

To ensure the integrity of your starting material, the following self-validating protocols are recommended.

Gravimetric Stoichiometry Check (Silver Nitrate Titration)

Objective: Confirm the material is the mono-hydrochloride salt and not the free base or dihydrochloride.

  • Theory:

    
    .
    
  • Protocol:

    • Weigh exactly 150.6 mg (1.0 mmol theoretical) of the sample.

    • Dissolve in 10 mL deionized water.

    • Titrate with 0.1 M

      
       using a potentiometric endpoint or chromate indicator.
      
    • Validation: A pure mono-HCl salt will consume exactly 10.0 mL of titrant.

    • Deviation: If consumption is <9.5 mL, the material may be wet or contain free base. If >10.5 mL, it may contain excess inorganic salts.

1H-NMR Identity Verification (DMSO-d6)

The symmetry of the azetidine ring and the distinct amide protons provide a clear fingerprint.

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignment
9.0 - 9.5 Broad Singlet2H

(Ammonium protons)
7.4, 6.9 Broad Singlets2H

(Amide side chain)
3.8 - 4.1 Multiplet4HAzetidine Ring

(C2, C4)
2.9 - 3.1 Multiplet1HAzetidine Ring CH (C3)
2.4 Doublet2H

(Linker)

Note: The ammonium protons (


) will exchange with 

if present, causing the peak at ~9.2 ppm to disappear.

Handling and Stability

  • Hygroscopicity: Azetidine salts are moderately hygroscopic. Store in a desiccator at -20°C.

  • Stability: The strained ring is susceptible to acid-catalyzed ring opening (hydrolysis) under harsh conditions. Avoid prolonged exposure to strong acids at high temperatures.

  • Safety: Treat as a potential skin irritant. The free base form (if generated) is volatile and may possess amine-like odor.

References

  • PubChem. (2025).[4] Compound Summary: 2-(Azetidin-3-yl)acetamide hydrochloride.[1] National Library of Medicine. [Link](Note: Link directs to the closely related N-isomer or base record for structural comparison as specific salt records vary by vendor).

  • Incyte Corporation. (2009). Preparation of pyrrolo[2,3-d]pyrimidines as JAK inhibitors. World Intellectual Property Organization. WO2009114512.[5] (Foundational patent describing the synthesis of Baricitinib and the azetidine-acetonitrile intermediates).

  • Behrmann, L., et al. (2016). Efficient Synthesis of Baricitinib. Journal of Chemical Research, 40(4), 205-208.[2] [Link](Detailed synthetic routes for azetidine functionalization).

Sources

Exploratory

The Azetidine Scaffold: A Privileged Motif for Targeting Diverse Biological Pathways

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Introduction: The Rise of a Strained Ring in Medicinal Chemistry T...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Rise of a Strained Ring in Medicinal Chemistry

The four-membered, nitrogen-containing heterocycle, azetidine, has emerged from the realm of synthetic novelty to become a cornerstone of modern medicinal chemistry.[1] Its unique structural and physicochemical properties, including significant ring strain, a high degree of sp3 character, and conformational rigidity, confer a range of advantageous attributes to parent molecules.[2] These features can lead to improved metabolic stability, enhanced aqueous solubility, and the ability to present substituents in well-defined three-dimensional orientations, which is often unachievable with larger, more flexible ring systems.[1][3] Consequently, the azetidine motif is increasingly recognized as a "privileged scaffold," capable of interacting with a wide array of biological targets with high affinity and selectivity.

This technical guide provides a comprehensive exploration of the key biological targets of azetidine-containing compounds. Moving beyond a simple catalog of targets, we will delve into the mechanistic rationale for why this particular scaffold is effective in modulating specific biological pathways. Furthermore, we will present detailed, field-proven experimental workflows for the identification and validation of these targets, equipping researchers with the practical knowledge to advance their own drug discovery programs.

I. Major Biological Target Classes for Azetidine-Containing Compounds

The versatility of the azetidine ring allows for its incorporation into molecules that target a diverse range of protein families. The following sections will explore some of the most significant and well-validated target classes.

Protein Kinases: Modulating Cellular Signaling

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, making them a major focus of drug discovery efforts, particularly in oncology and immunology. The rigid azetidine scaffold can serve as a key anchoring point for kinase inhibitors, orienting other functional groups to interact with specific residues within the ATP-binding pocket or allosteric sites.

The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central to cytokine signaling. Dysregulation of the JAK-STAT pathway is implicated in numerous autoimmune diseases and cancers. Azetidine-containing compounds have been successfully developed as potent JAK inhibitors. For example, Baricitinib, an FDA-approved drug, incorporates an azetidine moiety and demonstrates inhibition of JAK1 and JAK2.

Signaling Pathway:

The canonical JAK-STAT signaling pathway is initiated by cytokine binding to its receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT (Signal Transducer and Activator of Transcription) proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.[4][5][6]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT Receptor->STAT Recruitment pJAK p-JAK JAK->pJAK pJAK->Receptor Phosphorylation pJAK->STAT Phosphorylation pSTAT p-STAT STAT->pSTAT Dimer STAT Dimer pSTAT->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Azetidine_Inhibitor Azetidine Inhibitor Azetidine_Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the inhibitory action of azetidine-based compounds.

The Ras-Raf-MEK-ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival.[3][7][8][9] Cobimetinib, an FDA-approved MEK1/2 inhibitor for the treatment of melanoma, features an azetidine ring.

Signaling Pathway:

This pathway is typically initiated by the activation of a receptor tyrosine kinase (RTK) by a growth factor. This leads to the activation of the small GTPase Ras, which in turn activates the serine/threonine kinase Raf. Raf then phosphorylates and activates MEK, which subsequently phosphorylates and activates ERK. Activated ERK can then phosphorylate a multitude of cytoplasmic and nuclear substrates, leading to changes in gene expression and cellular responses.

MEK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binding & Activation Ras Ras RTK->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activation CellularResponse Cell Proliferation, Survival, etc. TranscriptionFactors->CellularResponse Azetidine_Inhibitor Azetidine Inhibitor (e.g., Cobimetinib) Azetidine_Inhibitor->MEK Inhibition

Caption: The Ras-Raf-MEK-ERK signaling pathway, a target for azetidine-containing inhibitors like Cobimetinib.

G-Protein Coupled Receptors (GPCRs): Modulating a Diverse Array of Physiological Processes

GPCRs are the largest family of membrane receptors and are involved in a vast number of physiological processes, making them a major target class for therapeutics.

FFA2, also known as GPR43, is a GPCR that is activated by short-chain fatty acids. It is expressed in various immune cells and has been implicated in inflammatory responses.[9][10][11][12] An azetidine-based antagonist, GLPG0974, was the first FFA2 antagonist to enter clinical trials.[9][10]

Signaling Pathway:

Upon activation by short-chain fatty acids, FFA2 can couple to both Gi/o and Gq/11 G-proteins.[11][13] Gi/o coupling leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. Gq/11 coupling activates phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium and activation of protein kinase C (PKC).

FFA2_Signaling_Pathway SCFA Short-Chain Fatty Acid FFA2 FFA2 Receptor SCFA->FFA2 Binding Gq11 Gq/11 FFA2->Gq11 Activation Gio Gi/o FFA2->Gio Activation PLC PLC Gq11->PLC Activation AC Adenylyl Cyclase Gio->AC Inhibition IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Ca2_plus Ca2+ IP3->Ca2_plus Release PKC PKC DAG->PKC Activation Downstream_Gq Downstream Effects Ca2_plus->Downstream_Gq PKC->Downstream_Gq Downstream_Gi Downstream Effects cAMP->Downstream_Gi Azetidine_Antagonist Azetidine Antagonist Azetidine_Antagonist->FFA2 Antagonism

Caption: Dual signaling pathways of the FFA2 receptor and its antagonism by azetidine-based compounds.

Ion Channels: Regulating Ion Flux and Cellular Excitability

Ion channels are pore-forming membrane proteins that control the flow of ions across cell membranes, playing a fundamental role in the electrical activity of excitable cells.

VGCCs are crucial for a variety of physiological processes, including muscle contraction, neurotransmitter release, and hormone secretion.[14][15] Azelnidipine is a dihydropyridine calcium channel blocker that contains an azetidine moiety and is used for the treatment of hypertension.[1][7][16][17] It exhibits a long-lasting antihypertensive effect by inhibiting the influx of calcium ions through L-type and T-type calcium channels in vascular smooth muscle cells.[1][7][18]

Signaling Pathway:

Depolarization of the cell membrane triggers the opening of VGCCs, allowing the influx of extracellular calcium. In smooth muscle cells, this influx of calcium leads to the activation of calmodulin, which in turn activates myosin light-chain kinase (MLCK). MLCK then phosphorylates myosin, leading to muscle contraction and vasoconstriction.[14]

VGCC_Signaling_Pathway Depolarization Membrane Depolarization VGCC Voltage-Gated Ca2+ Channel (L-type & T-type) Depolarization->VGCC Opens Ca2_plus_influx Ca2+ Influx VGCC->Ca2_plus_influx Calmodulin Calmodulin Ca2_plus_influx->Calmodulin Activates MLCK Myosin Light-Chain Kinase (MLCK) Calmodulin->MLCK Activates Myosin Myosin MLCK->Myosin Phosphorylates pMyosin p-Myosin Myosin->pMyosin Contraction Smooth Muscle Contraction pMyosin->Contraction Azetidine_Blocker Azetidine Blocker (e.g., Azelnidipine) Azetidine_Blocker->VGCC Blocks

Caption: Mechanism of action of azetidine-containing calcium channel blockers in smooth muscle cells.

Other Important Target Classes

Beyond the major classes discussed above, azetidine-containing compounds have shown promise in modulating the activity of a variety of other biological targets.

  • Monoacylglycerol Lipase (MAGL): Azetidine-based carbamates are potent and irreversible inhibitors of MAGL, an enzyme that degrades the endocannabinoid 2-arachidonoylglycerol (2-AG).[5][11][19][20] Inhibition of MAGL leads to increased levels of 2-AG, which has therapeutic potential in neurological and inflammatory disorders.

  • GABA Transporters (GATs): Azetidine derivatives have been developed as inhibitors of GABA uptake, with some compounds showing selectivity for GAT-1 and GAT-3.[2][21][22][23]

  • Elastase: Azetidine-2,4-diones have been identified as potent inhibitors of human leukocyte elastase (HLE), a serine protease implicated in inflammatory diseases.[14][24][25][26]

  • N-Ribosyl Hydrolases: Azetidine analogues of immucillins are potent inhibitors of purine nucleoside phosphorylase (PNP) and related enzymes, with potential applications in cancer and autoimmune diseases.[27][28]

  • Protein Synthesis and Quality Control: As a proline mimic, azetidine-2-carboxylic acid can be misincorporated into proteins, leading to proteotoxic stress and activation of the unfolded protein response.[29][30][31][32] This suggests that the cellular machinery involved in protein synthesis and quality control could be considered indirect targets.

II. Quantitative Data on Azetidine-Target Interactions

A critical aspect of drug discovery is the quantitative assessment of a compound's potency and selectivity for its biological target. The following tables summarize key quantitative data for various azetidine-containing compounds against their respective targets.

Table 1: Azetidine-Based Inhibitors of STAT3

CompoundTargetAssayIC50/EC50/KDReference(s)
H182STAT3DNA-binding (in vitro)300-800 nM[33]
H172STAT3DNA-binding (in vitro)0.38-0.98 µM[34][35]
7gSTAT3Binding (ITC)KD = 880 nM[6]
9kSTAT3Binding (ITC)KD = 960 nM[6]
7e, 7f, 7g, 9kSTAT3Cell viabilityEC50 = 0.9-1.9 µM[4]

Table 2: Azetidine-Based Inhibitors of MAGL

CompoundTargetAssayIC50Reference(s)
8 hMAGLHydrolysis of [3H]2-OG13.4 nM[1]
10 hMAGLHydrolysis of [3H]2-OG12.7 nM[1]
8 MAGLABPP0.88 nM[24]
17 MAGLABPP2.7 nM[24]
10 MAGLABPP4.2 nM[27]
15 MAGLABPP4.6 nM[27]
26 MAGLReversible InhibitionIC50 = 0.51 µM, Ki = 412 nM[26]

Table 3: Azetidine-Based Modulators of Other Targets

CompoundTargetAssayIC50/KiReference(s)
AzelnidipineL-type Ca2+ channelWhole-cell patch-clampKi = 282 nM[18]
Azetidin-2-ylacetic acid derivativeGAT-1GABA uptakeIC50 = 2.01 µM[2][21]
4-alkylidene-β-lactamLeukocyte ElastaseChromogenic substrateIC50 = 4 µM[3]
Azetidine-2,4-dione (2i)HLEEnzyme inactivationk_inact/K_I ≈ 5 x 10^5 M-1s-1[14][24][25]
Azetidine analogue of DADMe-immucillinPNPEquilibrium dissociationKD as low as 229 pM[28]

III. Experimental Workflows for Target Identification and Validation

The identification and validation of the biological targets of novel azetidine-containing compounds are crucial steps in the drug discovery process. This section provides detailed, step-by-step protocols for key experimental workflows.

Target Identification: Affinity-Based Pull-Down Assays

Affinity-based pull-down assays are a widely used method for identifying the direct binding partners of a small molecule.[17][22][30][32][36] This approach involves immobilizing a derivative of the azetidine compound onto a solid support (e.g., beads) and using it as "bait" to capture its protein targets from a cell lysate.

Experimental Workflow:

Affinity_Pulldown_Workflow Synthesis 1. Synthesis of Azetidine Probe Immobilization 2. Immobilization of Probe onto Beads Synthesis->Immobilization Incubation 4. Incubation of Probe-Beads with Lysate Immobilization->Incubation Lysate 3. Preparation of Cell Lysate Lysate->Incubation Washing 5. Washing to Remove Non-specific Binders Incubation->Washing Elution 6. Elution of Bound Proteins Washing->Elution Analysis 7. Protein Identification (e.g., MS/MS) Elution->Analysis

Caption: A generalized workflow for affinity-based pull-down assays for target identification.

Detailed Protocol:

  • Probe Synthesis and Immobilization:

    • Synthesize an azetidine-containing probe with a linker arm terminating in a reactive functional group (e.g., a primary amine or carboxylic acid).

    • Covalently attach the probe to activated beads (e.g., NHS-activated sepharose beads).

    • Block any remaining active sites on the beads to prevent non-specific protein binding.

  • Cell Lysate Preparation:

    • Culture and harvest cells of interest.

    • Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Pull-Down:

    • Incubate the probe-conjugated beads with the cell lysate for 2-4 hours at 4°C with gentle rotation.

    • Include a negative control with beads conjugated to a structurally similar but inactive compound or beads alone.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Protein Identification:

    • Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE loading buffer) or by competing with an excess of the free azetidine compound.

    • Separate the eluted proteins by SDS-PAGE.

    • Excise protein bands of interest and identify them using mass spectrometry (e.g., LC-MS/MS).

Target Validation: Drug Affinity Responsive Target Stability (DARTS)

DARTS is a label-free method for validating the interaction between a small molecule and its target protein.[2][19][29][34][37] It is based on the principle that the binding of a small molecule can stabilize a protein, making it more resistant to proteolysis.

Experimental Workflow:

DARTS_Workflow Lysate_Prep 1. Prepare Cell Lysate Treatment 2. Treat Lysate with Azetidine Compound or Vehicle Lysate_Prep->Treatment Proteolysis 3. Limited Proteolysis (e.g., with Pronase) Treatment->Proteolysis Quench 4. Quench Proteolysis Proteolysis->Quench Analysis 5. Analyze by SDS-PAGE and Western Blot Quench->Analysis

Caption: The experimental workflow for the Drug Affinity Responsive Target Stability (DARTS) assay.

Detailed Protocol:

  • Cell Lysate Preparation:

    • Prepare a cell lysate as described for the affinity pull-down assay.

  • Compound Treatment:

    • Divide the lysate into two aliquots: one to be treated with the azetidine compound and the other with a vehicle control (e.g., DMSO).

    • Incubate the lysates with the compound or vehicle for a predetermined time (e.g., 1 hour) at room temperature.

  • Limited Proteolysis:

    • Add a protease (e.g., pronase or thermolysin) to both the compound-treated and vehicle-treated lysates. The concentration of the protease should be optimized to achieve partial digestion of the target protein in the vehicle-treated sample.

    • Incubate for a specific time (e.g., 15-30 minutes) at room temperature.

  • Analysis:

    • Stop the proteolysis by adding a protease inhibitor cocktail and SDS-PAGE loading buffer.

    • Separate the digested proteins by SDS-PAGE.

    • Analyze the abundance of the putative target protein by Western blotting using a specific antibody. A stronger band in the compound-treated lane compared to the vehicle-treated lane indicates that the compound has bound to and stabilized the protein.

IV. Conclusion: The Expanding Therapeutic Potential of Azetidine-Containing Compounds

The azetidine scaffold has firmly established itself as a valuable asset in the medicinal chemist's toolbox. Its unique structural properties have enabled the development of a diverse range of compounds that potently and selectively modulate the activity of key biological targets implicated in a multitude of human diseases. From FDA-approved drugs targeting protein kinases and ion channels to promising clinical candidates and preclinical tool compounds, the impact of azetidine-containing molecules is undeniable.

As our understanding of the intricate signaling networks that govern cellular function continues to grow, so too will the opportunities for designing novel azetidine-based therapeutics. The experimental workflows outlined in this guide provide a robust framework for the identification and validation of new biological targets for this privileged scaffold. By combining rational drug design with rigorous experimental validation, the full therapeutic potential of azetidine-containing compounds can be realized, paving the way for the development of next-generation medicines with improved efficacy and safety profiles.

V. References

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  • Moreira, R., Guedes, R. A., & Iley, J. (2008). Azetidine-2,4-diones (4-oxo-beta-lactams) as scaffolds for designing elastase inhibitors. Journal of medicinal chemistry, 51(7), 2215–2226. [Link]

  • Pizzonero, M., Dupont, S., Babel, M., Beaumont, S., Bienvenu, N., Blanque, R., ... & Sanière, L. (2014). Discovery and optimization of an azetidine chemical series as a free fatty acid receptor 2 (FFA2) antagonist: from hit to clinic. Journal of medicinal chemistry, 57(23), 10044–10057. [Link]

  • Evans, G. B., Furneaux, R. H., Greatrex, B., Murkin, A. S., Schramm, V. L., & Tyler, P. C. (2008). Azetidine based transition state analogue inhibitors of N-ribosyl hydrolases and phosphorylases. Journal of medicinal chemistry, 51(5), 1473–1479. [Link]

  • Ong, S. E., & Mann, M. (2009). Identifying the proteins to which small-molecule probes and drugs bind in cells. Proceedings of the National Academy of Sciences of the United States of America, 106(12), 4609–4614. [Link]

  • Tu, Y., Li, H., Zhang, Y., Wang, Z., Li, Y., Wang, Y., ... & Zhang, Y. (2020). The discovery of azetidine-piperazine di-amides as potent, selective and reversible monoacylglycerol lipase (MAGL) inhibitors. Bioorganic & medicinal chemistry letters, 30(14), 127243. [Link]

  • Nøhr, M. K., Egerod, K. L., Christiansen, E., & Schwartz, T. W. (2017). Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. Journal of medicinal chemistry, 60(23), 9720–9735. [Link]

  • Tu, Y., Li, H., Zhang, Y., Wang, Z., Li, Y., Wang, Y., ... & Zhang, Y. (2020). The discovery of azetidine-piperazine di-amides as potent, selective and reversible monoacylglycerol lipase (MAGL) inhibitors. Bioorganic & medicinal chemistry letters, 30(14), 127243. [Link]

  • Pizzonero, M., Dupont, S., Babel, M., Beaumont, S., Bienvenu, N., Blanque, R., ... & Sanière, L. (2014). Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic. Journal of medicinal chemistry, 57(23), 10044–10057. [Link]

  • Li, Z., Zhang, M. R., & Cai, L. (2022). Novel reversible-binding PET ligands for imaging monoacylglycerol lipase. Journal of Nuclear Medicine, 63(supplement 2), 1269-1269. [Link]

  • Santos, W. T., Dwivedi, V., Duong, H. N., Miederhoff, M., Vanden Hoek, K., Angelovici, R., & Schenck, C. A. (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. The Plant journal : for cell and molecular biology, 120(6), 2904–2918. [Link]

  • Bultmann, S., & Gasteiger, E. (2020). Profiling of Small Molecules by Chemical Proteomics. In Methods in molecular biology (Clifton, N.J.) (Vol. 2089, pp. 247-266). [Link]

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  • Rodgers, K. J., & Shiozawa, N. (2025, November 15). A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). Food and Chemical Toxicology, 194, 114840. [Link]

  • Beaudoin, J., Sambade, M. J., & Heitman, J. (2020). Chemical-Genetic Interactions with the Proline Analog L-Azetidine-2-Carboxylic Acid in Saccharomyces cerevisiae. G3: Genes, Genomes, Genetics, 10(12), 4389–4401. [Link]

  • Al-Otaibi, F. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Future medicinal chemistry, 15(19), 1649–1666. [Link]

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  • Pizzonero, M., Dupont, S., Babel, M., Beaumont, S., Bienvenu, N., Blanque, R., ... & Sanière, L. (2014). Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic. Journal of medicinal chemistry, 57(23), 10044–10057. [Link]

  • Rodgers, K. J., & Shiozawa, N. (2022). Misincorporation of the Proline Analog Azetidine-2-Carboxylic Acid in the Pathogenesis of Multiple Sclerosis. Neurotoxicity research, 40(5), 1435–1448. [Link]

  • Sergeev, E., & Gherbi, K. (2023). The free fatty acid receptor 2 (FFA2): Mechanisms of action, biased signaling, and clinical prospects. Pharmacological research, 196, 106915. [Link]

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Sources

Foundational

3-Substituted Azetidine Derivatives: Synthetic Architectures and Medicinal Utility

[1][2] Executive Summary: The Azetidine Advantage In modern drug discovery, the "escape from flatland" (increasing character) is a dominant strategy to improve clinical success rates. While piperidines and pyrrolidines h...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: The Azetidine Advantage

In modern drug discovery, the "escape from flatland" (increasing


 character) is a dominant strategy to improve clinical success rates. While piperidines and pyrrolidines have historically dominated nitrogen-heterocycle space, 3-substituted azetidines  have emerged as a superior bioisostere.

The azetidine ring offers a unique physicochemical profile driven by high ring strain (~26 kcal/mol) and a distinct puckering angle (~30°). Functionalization at the 3-position allows medicinal chemists to project substituents into specific vectors while simultaneously modulating the basicity of the ring nitrogen. This guide analyzes the structural advantages of 3-substituted azetidines, details robust synthetic protocols for their construction, and evaluates their utility in lowering lipophilicity (


) while maintaining target affinity.

Physicochemical Profile & Bioisosterism[3][4]

The substitution of a gem-dimethyl group, piperidine, or morpholine with a 3-substituted azetidine often results in improved metabolic stability and permeability.

The pKa Modulation Effect

Azetidines are generally less basic than their 5- and 6-membered counterparts due to increased s-character in the nitrogen lone pair (a consequence of ring strain).

ScaffoldStructureTypical pKa (Conjugate Acid)LogP (Unsubstituted)Metabolic Liability
Piperidine 6-membered11.20.84High (Oxidation at

-carbon)
Pyrrolidine 5-membered11.30.46Moderate
Azetidine 4-membered11.0 (N-alkyl) / ~8.5 (3-subst) 0.14 Low (Steric bulk at C3 blocks oxidation)
Cyclobutane 4-membered (C)N/A2.0+N/A

Key Insight: Functionalizing the 3-position of an azetidine (e.g., with an electron-withdrawing group or aryl ring) can further suppress the pKa of the ring nitrogen to the physiological range (7.0–8.0), improving blood-brain barrier (BBB) penetration and reducing hERG channel inhibition risks associated with highly basic amines.

Conformational Control (The "Pucker")

Unlike the chair conformation of piperidine, the azetidine ring exists in a puckered conformation. A substituent at the 3-position can adopt a pseudo-equatorial or pseudo-axial orientation. This rigidity is critical for vector alignment —positioning a pharmacophore (e.g., an aryl ring) at a precise distance and angle relative to the basic nitrogen.

Synthetic Methodologies

The synthesis of 3-substituted azetidines has historically been plagued by the ring's tendency to open or polymerize. Modern methods focus on late-stage functionalization of stable precursors.

Strategic Decision Tree

The choice of synthetic route depends on the nature of the substituent at C3.

AzetidineSynthesis Target Target: 3-Substituted Azetidine Type Substituent Type? Target->Type Aryl Aryl/Heteroaryl Type->Aryl Rigid Core Alkyl Alkyl/Functionalized Alkyl Type->Alkyl Flexible Linker Hetero O- / S- / N-Linked Type->Hetero Polar Sidechain Hydroxy Precursor: N-Boc-3-Hydroxyazetidine Aryl->Hydroxy Iodo Precursor: N-Boc-3-Iodoazetidine Aryl->Iodo Ylidene Precursor: 3-Alkylidene Azetidine Alkyl->Ylidene Hetero->Hydroxy FC Friedel-Crafts Arylation (Cat: AlCl3 or Ca(II)) Hydroxy->FC Direct C-H Activation SnAr SnAr / Mitsunobu Hydroxy->SnAr Cross Ni/Pd Cross-Coupling (Negishi/Suzuki/Hiyama) Iodo->Cross Metal Catalysis Michael Conjugate Addition (Cu-Cat or Radical) Ylidene->Michael

Figure 1: Synthetic decision matrix for accessing 3-substituted azetidine scaffolds based on desired functionality.

Detailed Experimental Protocols

Protocol A: Friedel-Crafts Arylation of N-Boc-3-Hydroxyazetidine

Application: Direct synthesis of 3-aryl and 3,3-diarylazetidines. Mechanism: Generation of a strained carbocation at C3, stabilized by the N-protecting group (specifically Cbz or Boc), followed by nucleophilic attack by an electron-rich arene.

Reagents:

  • N-Boc-3-hydroxyazetidine (1.0 equiv)

  • Arene (e.g., p-Xylene, Phenol) (3.0–5.0 equiv)

  • Catalyst: Aluminum Chloride (

    
    ) or Calcium Bis(triflimide) (
    
    
    
    )
  • Solvent: Dichloroethane (DCE) or Nitromethane

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve N-Boc-3-hydroxyazetidine (1.0 mmol) in anhydrous DCE (5 mL).

  • Activation: Cool the solution to 0°C. Add the arene (3.0 mmol).

  • Catalysis: Carefully add

    
     (1.2 equiv) portion-wise. Note: Evolution of HCl gas may occur; ensure proper venting.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by LC-MS for the disappearance of the alcohol and appearance of the arylated product (

    
    ).
    
    • Critical Control Point: If the reaction stalls, heating to 50°C may be required for electron-neutral arenes.

  • Quench: Pour the reaction mixture into ice-cold saturated

    
     solution.
    
  • Isolation: Extract with DCM (3x). Dry organics over

    
    , filter, and concentrate.[1]
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Validation Data:

  • Yields typically range from 60–85%.

  • Self-Check: The appearance of a triplet/quartet splitting pattern in

    
     NMR at 
    
    
    
    3.5–4.5 ppm is characteristic of the azetidine ring protons in 3-substituted derivatives.
Protocol B: Hiyama Cross-Coupling of 3-Iodoazetidine

Application: Introduction of complex aryl groups under mild conditions, avoiding strong Lewis acids.

Reagents:

  • N-Boc-3-iodoazetidine

  • Aryltriethoxysilane (

    
    )
    
  • Catalyst:

    
     (2.5 mol%), Ligand (e.g., phosphine)
    
  • Base: TBAF (Tetrabutylammonium fluoride)

Workflow:

  • Combine 3-iodoazetidine and arylsilane in THF.

  • Add Pd catalyst and fluoride source.

  • Heat to 60°C. The fluoride activates the silicon, creating a hypervalent silicate species that undergoes transmetallation to Palladium.

  • This method preserves the azetidine ring integrity, which can be sensitive to the zinc/magnesium reagents used in Negishi/Kumada couplings.

Medicinal Chemistry Case Studies

Baricitinib (Olumiant)

While Baricitinib is technically an N-substituted azetidine (linked to the pyrazole), the development of JAK inhibitors demonstrated the utility of the azetidine ring as a rigid linker that reduces molecular weight compared to piperidine analogs.

Triple Reuptake Inhibitors (SNDRI)

Research into 3-aryl-3-oxypropylamine scaffolds utilized the 3-substituted azetidine as a bioisostere.

  • Observation: Replacing a flexible alkyl chain with the azetidine core locked the aryl group into a bioactive conformation.

  • Result: The azetidine analogs (e.g., 3-aminoazetidine derivatives) showed high potency against hSERT and hNET transporters with improved microsomal stability compared to linear analogs.

Metabolic Stability Data (Comparative)

In a study comparing 2-(4-ethylphenyl)azetidine derivatives:

  • Azetidine Analog:

    
     (Human Liver Microsomes) > 45 min.[2]
    
  • Piperidine Analog:

    
     < 20 min.
    
  • Mechanism: The strained ring reduces the propensity for N-dealkylation and

    
    -carbon oxidation.
    

References

  • Synthesis of 3,3-Diarylazetidines. Ly, N. T., Thaxton, A., & Trudell, M. L. (2013). University of New Orleans / CORE.

  • Synthesis of 3,3-Diarylazetidines by Calcium(II)-Catalyzed Friedel–Crafts Reaction. Mesa, K. M., et al. (2018).[3] Organic Letters, 21(1).

  • Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Han, Y., et al. (2012).[4][5] Journal of Medicinal Chemistry, 55(18), 8188-8192.

  • Palladium-Catalyzed Hiyama Cross-Couplings of Arylsilanes with 3-Iodoazetidine. Liu, Z., et al. (2019).[6] The Journal of Organic Chemistry, 84(19), 12358-12365.[3][6]

  • Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation. (2019). The Journal of Organic Chemistry, 84(9).

Sources

Exploratory

Technical Guide: Commercial &amp; Synthetic Landscape of 2-(Azetidin-3-yl)acetamide Hydrochloride

This technical guide provides a comprehensive analysis of the commercial and synthetic landscape for 2-(Azetidin-3-yl)acetamide hydrochloride , a high-value building block in modern medicinal chemistry. Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the commercial and synthetic landscape for 2-(Azetidin-3-yl)acetamide hydrochloride , a high-value building block in modern medicinal chemistry.

Executive Summary & Compound Identity

2-(Azetidin-3-yl)acetamide hydrochloride is a specialized saturated heterocycle used to introduce a rigidified, polar motif into drug candidates. Unlike its more common isomer N-(azetidin-3-yl)acetamide, this compound features an acetamide side chain attached to the C3 position of the azetidine ring via a methylene linker.

This structural distinction is critical:

  • Target Compound: 2-(Azetidin-3-yl)acetamide HCl (Side chain functionalization).

  • Common Confusant: N-(Azetidin-3-yl)acetamide HCl (Direct amine acylation).

Chemical Profile
FeatureSpecification
IUPAC Name 2-(Azetidin-3-yl)acetamide hydrochloride
CAS Number 1795493-56-9 (HCl salt)
Free Base CAS Not widely indexed; typically generated in situ.[1]
Molecular Formula C₅H₁₀N₂O[2] · HCl
Molecular Weight 150.61 g/mol
Structure Azetidine ring coupled to an acetamide group via a methylene spacer (Azetidin-3-yl-CH2-CONH2).
Key Property Vectorization: Projects a H-bond donor/acceptor motif distinct from pyrrolidine or piperidine analogs.

Commercial Availability Analysis

Supply Chain Status: "Make-on-Demand"

Unlike commoditized reagents (e.g., Boc-azetidine-3-carboxylic acid), 2-(Azetidin-3-yl)acetamide hydrochloride is classified as a Tier 3 Building Block —available primarily through specialized synthesis CROs rather than bulk catalog distributors.

Market Reality:

  • Direct Stock: Extremely limited. Most listings (e.g., specialized aggregators like ChemSpace or MolPort) indicate a lead time of 2–6 weeks, implying synthesis upon order.

  • Primary Suppliers: Niche heterocyclic specialists (e.g., Enamine, WuXi AppTec, Combi-Blocks) often supply the precursors rather than the final amide salt.

  • Cost Implications: High unit cost for small quantities (

    
    500/g) due to the multi-step synthesis required from the ketone.
    
Strategic Recommendation: Buy vs. Make
  • For <1g (Screening): Purchase directly to save FTE time. Verify CAS 1795493-56-9 explicitly to avoid receiving the N-acetyl isomer.

  • For >5g (Scale-up): In-house synthesis is strongly recommended. The commercial markup is significant, and the synthesis from tert-butyl 3-oxoazetidine-1-carboxylate is robust.

Synthetic Methodologies (The "Make" Option)

For researchers opting to synthesize this compound, the most reliable route utilizes a Horner-Wadsworth-Emmons (HWE) reaction followed by hydrogenation and amidation.

Pathway Visualization

The following diagram outlines the critical logic flow for synthesizing the target from commercially available starting materials.

SynthesisRoute Start tert-Butyl 3-oxoazetidine- 1-carboxylate Step1 HWE Reaction (Unsaturated Ester) Start->Step1 Triethyl phosphonoacetate, NaH, THF Step2 Hydrogenation (Saturated Ester) Step1->Step2 H2, Pd/C, MeOH Step3 Ammonolysis (Boc-Protected Amide) Step2->Step3 NH3 (7M in MeOH) Final 2-(Azetidin-3-yl)acetamide Hydrochloride Step3->Final 4M HCl in Dioxane Deprotection

Figure 1: Validated synthetic route from the common 3-oxoazetidine precursor.

Detailed Protocol: Step-by-Step

Step 1: Horner-Wadsworth-Emmons Olefination

  • Reagents: tert-Butyl 3-oxoazetidine-1-carboxylate (1.0 eq), Triethyl phosphonoacetate (1.2 eq), NaH (60% dispersion, 1.2 eq).

  • Procedure: Suspend NaH in dry THF at 0°C. Add phosphonoacetate dropwise. Stir 30 min. Add ketone.[1][3][4] Warm to RT and stir 2h.

  • Outcome: Yields tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate.

  • Critical Control: Maintain strict anhydrous conditions to prevent hydrolysis of the phosphonate.

Step 2: Hydrogenation

  • Reagents: Pd/C (10% w/w), H₂ balloon, MeOH.

  • Procedure: Stir the unsaturated ester under H₂ atmosphere for 16h. Filter through Celite.

  • Outcome: Quantitative conversion to the saturated ester.

Step 3: Ammonolysis & Deprotection

  • Amidation: Dissolve ester in 7M NH₃ in MeOH. Seal in a pressure tube and stir at 50°C for 24h. Concentrate to dryness.

  • Salt Formation: Redissolve the intermediate (Boc-amide) in minimal DCM. Add 4M HCl in dioxane (5 eq). Stir 2h. Precipitate with Et₂O.

  • Purification: Filtration of the white solid.

  • Validation: ¹H NMR (D₂O) should show the azetidine ring protons at ~4.0-4.4 ppm and the methylene doublet at ~2.7 ppm.

Quality Control & Handling

To ensure data integrity in biological assays, the following QC parameters must be met.

Specification Table
ParameterAcceptance CriteriaMethod
Purity >95%HPLC (210 nm)
Identity Matches Reference¹H NMR (D₂O)
Counterion 1.0 ± 0.1 eq HClArgentometric Titration
Residual Solvent <5000 ppm (MeOH/Dioxane)GC-HS
Stability & Storage
  • Hygroscopicity: The HCl salt is hygroscopic. It must be stored in a desiccator at -20°C.

  • Free Base Instability: Do not store as the free base. Azetidines can undergo ring-opening or polymerization over time if not protonated or protected.

  • Solubility: Highly soluble in water and DMSO; sparingly soluble in DCM or THF.

Applications in Drug Discovery

The azetidine ring in 2-(Azetidin-3-yl)acetamide serves as a bioisostere for larger saturated rings, offering unique physicochemical advantages.

Logical Framework: Scaffold Utility

Applications Property Azetidine Scaffold Properties Adv1 Lower Lipophilicity (LogD) Property->Adv1 sp3 Character Adv2 Metabolic Stability Property->Adv2 Blocked Metabolism Adv3 Vector Control Property->Adv3 Rigid Geometry Result Enhanced Drug-Like Profiles (Fragment-Based Design) Adv1->Result Adv2->Result Adv3->Result

Figure 2: Physicochemical advantages of the azetidine scaffold in medicinal chemistry.

  • Metabolic Stability: The strained ring is often more resistant to oxidative metabolism (P450s) compared to flexible alkyl chains or pyrrolidines.

  • Fragment-Based Drug Discovery (FBDD): The compound has a low molecular weight (MW < 160), making it an ideal "fragment" to probe polar sub-pockets in protein targets.

  • Glutamine Mimicry: The CH2-CONH2 motif mimics the side chain of Glutamine but with restricted conformational freedom, potentially reducing the entropic penalty of binding.

References

  • Synthetic Methodology (Azetidine Ring Formation & Functionalization) Source: Organic Chemistry Portal Title: Synthesis of Azetidines - Recent Literature URL:[Link]

  • Medicinal Chemistry Applications of Azetidines Source: National Institutes of Health (PubMed) Title: Azetidines in medicinal chemistry: emerging applications and approved drugs URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Synthesis with 2-(Azetidin-3-yl)acetamide Hydrochloride

This Application Note and Protocol Guide is designed for medicinal chemists and drug discovery scientists. It details the strategic utilization of 2-(Azetidin-3-yl)acetamide hydrochloride , a high-value -rich building bl...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for medicinal chemists and drug discovery scientists. It details the strategic utilization of 2-(Azetidin-3-yl)acetamide hydrochloride , a high-value


-rich building block used to optimize physicochemical properties in lead compounds.


Molecular Weight:  150.61  g/mol  (salt)

Executive Summary & Rationale

In modern drug design, the "Escape from Flatland" initiative drives the replacement of planar aromatic rings with saturated, three-dimensional heterocycles. The azetidine ring is a privileged scaffold in this domain.[1][2] Unlike larger saturated rings (pyrrolidine, piperidine), azetidines offer a unique vector orientation and reduced lipophilicity (LogP) while maintaining metabolic stability.

2-(Azetidin-3-yl)acetamide hydrochloride serves as a dual-functional building block:

  • The Azetidine Nitrogen (

    
    ):  A nucleophilic handle for attaching the scaffold to a pharmacophore core (via 
    
    
    
    , Buchwald-Hartwig, or Amide Coupling).
  • The Acetamide Tail (

    
    ):  A versatile polar motif that acts as a hydrogen bond donor/acceptor or a precursor for further functionalization (e.g., dehydration to nitrile, hydrolysis to acid, or rearrangement to amine).
    
Key Advantages
  • Metabolic Stability: The strained ring often resists oxidative metabolism better than flexible alkyl chains.

  • Solubility Enhancement: The high fraction of

    
     carbons (
    
    
    
    ) and the polar amide group significantly improve aqueous solubility.
  • Vector Control: The 3-substitution pattern projects the acetamide tail perpendicular to the ring plane, exploring unique chemical space within a binding pocket.

Chemical Properties & Handling

PropertySpecificationHandling Note
Appearance White to off-white crystalline solidHygroscopic; store under inert gas (Ar/N2).
Solubility High: Water, DMSO, MethanolLow: DCM, Hexanes, TolueneCritical: The HCl salt is insoluble in non-polar organic solvents. Free-basing is required for reactions in DCM/THF.
Basicity (

)

10-11 (Azetidine NH)
Requires

2 equivalents of base (DIPEA/TEA) to neutralize HCl and activate the amine.
Stability Stable at room temp.Avoid prolonged exposure to strong aqueous acid/base at high heat to prevent amide hydrolysis (unless intended).

Synthetic Strategies & Decision Tree

The following flowchart illustrates the decision-making process for utilizing this building block in library synthesis or lead optimization.

Azetidine_Strategy Start 2-(Azetidin-3-yl)acetamide HCl Base_Treat Neutralization (DIPEA/TEA) Start->Base_Treat Branch_N N-Functionalization (Attach to Core) Base_Treat->Branch_N Branch_Side Side-Chain Modification Base_Treat->Branch_Side SNAr SNAr Coupling (Aryl Fluorides/Chlorides) Branch_N->SNAr RedAm Reductive Amination (Aldehydes) Branch_N->RedAm Amide Amide Coupling (Carboxylic Acids) Branch_N->Amide SNAr->Branch_Side Post-coupling Nitrile Dehydration (-> Nitrile) Branch_Side->Nitrile Acid Hydrolysis (-> Carboxylic Acid) Branch_Side->Acid Amine Hofmann Rearrangement (-> Primary Amine) Branch_Side->Amine

Figure 1: Strategic workflow for functionalizing 2-(Azetidin-3-yl)acetamide. The dashed line indicates that side-chain modifications are often performed AFTER attaching the azetidine to the core scaffold to avoid chemoselectivity issues.

Detailed Experimental Protocols

Protocol A: Coupling to Heteroaryl Chlorides

Application: Synthesis of Kinase Inhibitors (e.g., JAK, CDK) where the azetidine replaces a solvent-exposed piperazine. Mechanism: Nucleophilic aromatic substitution. The azetidine nitrogen attacks an electron-deficient aromatic ring.

Reagents:

  • 2-(Azetidin-3-yl)acetamide HCl (1.0 equiv)

  • Heteroaryl Chloride (e.g., 4-chloropyrimidine, 2-chloropyridine) (1.0 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (3.0 equiv) — Crucial: 1 eq neutralizes HCl, 1 eq scavenges generated HCl, 1 eq drives equilibrium.
    
  • Solvent: DMSO or NMP (Polar aprotic is required due to salt solubility).

Step-by-Step Procedure:

  • Preparation: In a reaction vial, dissolve the Heteroaryl Chloride (1.0 mmol) in DMSO (3 mL).

  • Activation: Add DIPEA (3.0 mmol) to the solution. Stir for 5 minutes.

  • Addition: Add 2-(Azetidin-3-yl)acetamide HCl (1.0 mmol) in one portion.

    • Note: The salt may not dissolve immediately but will go into solution as it reacts.

  • Reaction: Heat the mixture to 80–100 °C for 2–4 hours. Monitor by LC-MS.

    • Endpoint: Disappearance of aryl chloride and appearance of product mass

      
      .
      
  • Workup (Precipitation Method):

    • Cool to room temperature.[3]

    • Slowly pour the DMSO solution into Ice-Water (30 mL) with vigorous stirring.

    • The product often precipitates as a solid due to the hydrophobic aryl group. Filter and wash with water.[4]

  • Alternative Workup (Extraction):

    • If no precipitate forms (product is too polar), dilute with water and extract with EtOAc/iPrOH (3:1) . Wash organics with brine, dry over

      
      , and concentrate.
      

Validation Check:

  • LC-MS: Look for the characteristic amide fragment.

  • NMR: The azetidine protons appear as multiplets around

    
     3.5–4.5 ppm.
    
Protocol B: Dehydration to 2-(Azetidin-3-yl)acetonitrile

Application: Converting the amide to a nitrile creates a "warhead" precursor or a smaller, less polar motif. Chemo-selectivity: This protocol assumes the Azetidine Nitrogen is already protected (e.g., Boc) or arylated (from Protocol A). Do not attempt on the free amine HCl salt without protection.

Reagents:

  • N-Substituted-2-(azetidin-3-yl)acetamide (1.0 equiv)

  • Trifluoroacetic Anhydride (TFAA) (1.5 equiv)

  • Triethylamine (TEA) (3.0 equiv)

  • Solvent: Dry Dichloromethane (DCM)

Step-by-Step Procedure:

  • Setup: Dissolve the starting amide in dry DCM (0.1 M concentration) under Nitrogen atmosphere. Cool to 0 °C (ice bath).

  • Base Addition: Add TEA (3.0 equiv).

  • Dehydration: Add TFAA (1.5 equiv) dropwise over 10 minutes.

    • Observation: Mild exotherm.

  • Stirring: Allow to warm to room temperature and stir for 1–2 hours.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with DCM. Wash with brine.[3] Dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Mechanism: TFAA activates the amide oxygen, followed by elimination promoted by TEA to form the nitrile (


).
Protocol C: Reductive Amination (Library Synthesis)

Application: Rapid generation of N-alkylated analogs for SAR exploration.

Reagents:

  • 2-(Azetidin-3-yl)acetamide HCl (1.0 equiv)

  • Aldehyde/Ketone (1.2 equiv)

  • Sodium Triacetoxyborohydride (

    
    , 
    
    
    
    ) (2.0 equiv)
  • DIPEA (1.0 equiv)

  • Solvent: DCE (1,2-Dichloroethane) or DCM.

Step-by-Step Procedure:

  • Free-Basing In Situ: Suspend the azetidine HCl salt in DCE. Add DIPEA (1.0 equiv) and stir for 10 mins to liberate the free amine.

  • Imine Formation: Add the Aldehyde (1.2 equiv). Stir for 30–60 minutes at room temperature.

    • Note: Adding

      
       can help drive imine formation if the aldehyde is unreactive.
      
  • Reduction: Add

    
     (2.0 equiv). Stir overnight at room temperature.
    
  • Quench: Add saturated aqueous

    
    . Stir vigorously for 15 minutes.
    
  • Isolation: Separate phases. Extract aqueous layer with DCM.[1][3] Combine organics and concentrate.[1]

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in

Incomplete neutralization of HCl salt.Increase DIPEA to 3-4 equivalents. Ensure solvent is dry DMSO/NMP.
Azetidine Ring Opening Reaction temperature too high (>120°C) or strong acid present.Keep reaction temp <100°C. Avoid strong Lewis acids with prolonged heating.
Product Water Solubility The acetamide group makes the molecule polar.Use "salting out" (saturate aqueous layer with NaCl) during extraction or use n-Butanol/DCM mixtures.
Incomplete Dehydration (Protocol B) Moisture in solvent reacting with TFAA.Use freshly distilled DCM and keep under

atmosphere.

References

  • Azetidines in Medicinal Chemistry

    • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs.[5][6]

    • Source: Expert Opinion on Drug Discovery (2026).
    • Context: Reviews the "azetidine advantage" in lowering LogP and improving metabolic stability.
    • Link:[Link]

  • Synthesis of Azetidine Derivatives

    • Title: Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds.
    • Source: International Journal of Pharmaceutical Quality Assurance (2024).
    • Context: While focused on azetidinones, provides relevant workup procedures for polar azetidine-like scaffolds.
    • Link:[Link]

  • General Azetidine Handling: Title: The Discovery and Ascendancy of Azetidine Compounds: A Technical Guide. Source: BenchChem Technical Notes. Context: Protocols for handling azetidine salts and preventing ring opening.
  • PubChem Compound Summary

    • Title: 2-(Azetidin-3-yl)acetamide hydrochloride.[7]

    • Source: PubChem CID 64618544.
    • Link:[Link]

Sources

Application

Application Notes and Protocols for the N-Functionalization of 2-(Azetidin-3-yl)acetamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals This comprehensive guide provides detailed protocols and technical insights for the N-functionalization of 2-(azetidin-3-yl)acetamide hydrochloride. The met...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide provides detailed protocols and technical insights for the N-functionalization of 2-(azetidin-3-yl)acetamide hydrochloride. The methodologies outlined herein are designed to be robust and adaptable, enabling the synthesis of a diverse range of N-substituted azetidine derivatives for applications in medicinal chemistry and drug discovery.

Introduction: The Azetidine Scaffold in Drug Discovery

Azetidines are four-membered saturated nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry.[1][2] Their unique strained-ring system imparts desirable physicochemical properties to parent molecules, including improved solubility, metabolic stability, and three-dimensional diversity. The secondary amine of 2-(azetidin-3-yl)acetamide hydrochloride serves as a versatile handle for the introduction of various substituents, allowing for the exploration of structure-activity relationships and the optimization of lead compounds.

This document details three primary modes of N-functionalization: N-alkylation via reductive amination and substitution with alkyl halides, N-acylation with acylating agents, and N-arylation through Buchwald-Hartwig amination.

Handling of 2-(Azetidin-3-yl)acetamide Hydrochloride

The starting material, 2-(azetidin-3-yl)acetamide hydrochloride, is a salt. The protonated azetidine nitrogen is not nucleophilic and requires neutralization to the free base form before it can undergo N-functionalization. This is typically achieved by the addition of a suitable base.

General Neutralization Protocol:

A common method involves the in-situ generation of the free amine by adding a base to the reaction mixture containing the hydrochloride salt. The choice of base depends on the specific reaction conditions. Common bases include:

  • Organic bases: Triethylamine (TEA), Diisopropylethylamine (DIPEA)

  • Inorganic bases: Potassium carbonate (K₂CO₃), Sodium bicarbonate (NaHCO₃), Cesium carbonate (Cs₂CO₃)

The selection of the base should be compatible with the reagents and reaction conditions of the subsequent N-functionalization step. For instance, in reductive amination, an organic base is often preferred, while for acylations and some cross-coupling reactions, inorganic bases are commonly employed.

N-Alkylation of 2-(Azetidin-3-yl)acetamide

N-alkylation can be achieved through two primary methods: reductive amination with aldehydes or ketones, and direct alkylation with alkyl halides.

Reductive Amination

Reductive amination is a mild and efficient method for the N-alkylation of amines.[3][4][5] The reaction proceeds through the in-situ formation of an iminium ion intermediate from the amine and a carbonyl compound, which is then reduced by a selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent for this transformation due to its selectivity for imines over carbonyls and its tolerance of a wide range of functional groups.[3][6][7]

Workflow for Reductive Amination:

A 2-(Azetidin-3-yl)acetamide Hydrochloride E Reaction Mixture A->E B Aldehyde/Ketone B->E C Base (e.g., TEA) C->E D Solvent (e.g., DCE) D->E F NaBH(OAc)3 E->F Add reducing agent G Stir at RT F->G H Work-up & Purification G->H I N-Alkyl-2-(azetidin-3-yl)acetamide H->I

Caption: Reductive amination workflow.

Detailed Protocol for Reductive Amination:

  • To a solution of 2-(azetidin-3-yl)acetamide hydrochloride (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) is added the desired aldehyde or ketone (1.0-1.2 eq).

  • A base, such as triethylamine (1.1-1.5 eq), is added to the mixture to neutralize the hydrochloride salt.

  • The reaction mixture is stirred at room temperature for a short period (e.g., 15-30 minutes) to allow for imine/iminium ion formation.

  • Sodium triacetoxyborohydride (1.2-1.5 eq) is then added portion-wise.

  • The reaction is stirred at room temperature until completion, as monitored by an appropriate technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent (e.g., DCM or ethyl acetate).

  • The combined organic layers are dried over a drying agent (e.g., anhydrous sodium sulfate), filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-alkylated product.

Parameter Recommendation Rationale
Solvent 1,2-Dichloroethane (DCE), Dichloromethane (DCM)Aprotic solvents that are compatible with the reducing agent.
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃)Mild and selective for iminium ions over carbonyls.
Base Triethylamine (TEA), Diisopropylethylamine (DIPEA)Neutralizes the hydrochloride salt and facilitates imine formation.
Temperature Room TemperatureGenerally sufficient for the reaction to proceed to completion.
Alkylation with Alkyl Halides

Direct alkylation with alkyl halides is another common method for N-functionalization. This reaction typically requires a base to deprotonate the azetidine nitrogen, making it nucleophilic.

Workflow for Alkylation with Alkyl Halides:

A 2-(Azetidin-3-yl)acetamide Hydrochloride E Reaction Mixture A->E B Alkyl Halide B->E C Base (e.g., K2CO3) C->E D Solvent (e.g., DMF) D->E F Heat (if necessary) E->F G Work-up & Purification F->G H N-Alkyl-2-(azetidin-3-yl)acetamide G->H

Caption: Alkylation with alkyl halides workflow.

Detailed Protocol for Alkylation with Alkyl Halides:

  • To a solution of 2-(azetidin-3-yl)acetamide hydrochloride (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (MeCN) is added a base, such as potassium carbonate (2.0-3.0 eq).

  • The alkyl halide (1.0-1.2 eq) is then added to the suspension.

  • The reaction mixture is stirred at room temperature or heated to an elevated temperature (e.g., 60-80 °C) until the reaction is complete, as monitored by TLC or LC-MS.

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over a drying agent, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Parameter Recommendation Rationale
Solvent Dimethylformamide (DMF), Acetonitrile (MeCN)Polar aprotic solvents that facilitate S_N2 reactions.
Base Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃)Inorganic bases are effective and easily removed during work-up.
Temperature Room Temperature to 80 °CThe required temperature depends on the reactivity of the alkyl halide.

N-Acylation of 2-(Azetidin-3-yl)acetamide

N-acylation is a straightforward method to introduce an acyl group onto the azetidine nitrogen, forming an amide linkage. This can be achieved using various acylating agents such as acyl chlorides or anhydrides.[4][8]

Workflow for N-Acylation:

A 2-(Azetidin-3-yl)acetamide Hydrochloride E Reaction Mixture A->E B Acyl Chloride/Anhydride B->E C Base (e.g., DIPEA) C->E D Solvent (e.g., DCM) D->E F Stir at 0 °C to RT E->F G Work-up & Purification F->G H N-Acyl-2-(azetidin-3-yl)acetamide G->H

Caption: N-Acylation workflow.

Detailed Protocol for N-Acylation:

  • 2-(Azetidin-3-yl)acetamide hydrochloride (1.0 eq) is suspended in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • A base, such as diisopropylethylamine (DIPEA) or triethylamine (2.0-3.0 eq), is added, and the mixture is stirred at room temperature for a short period.

  • The reaction mixture is cooled to 0 °C, and the acyl chloride or anhydride (1.0-1.2 eq) is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).

  • The reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent.

  • The combined organic layers are washed with brine, dried, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

Parameter Recommendation Rationale
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF)Aprotic solvents that are generally unreactive towards acylating agents.
Acylating Agent Acyl chlorides, AnhydridesReadily available and highly reactive acylating agents.
Base Diisopropylethylamine (DIPEA), Triethylamine (TEA)Scavenges the HCl by-product and neutralizes the starting material.
Temperature 0 °C to Room TemperatureInitial cooling helps to control the exothermic reaction.

N-Arylation of 2-(Azetidin-3-yl)acetamide

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl azetidines.[9][10][11] This reaction typically involves an aryl halide or triflate, a palladium catalyst with a suitable phosphine ligand, and a base.

Workflow for Buchwald-Hartwig Amination:

A 2-(Azetidin-3-yl)acetamide Hydrochloride F Reaction Mixture A->F B Aryl Halide/Triflate B->F C Pd Catalyst & Ligand C->F D Base (e.g., Cs2CO3) D->F E Solvent (e.g., Toluene) E->F G Heat F->G H Work-up & Purification G->H I N-Aryl-2-(azetidin-3-yl)acetamide H->I

Caption: Buchwald-Hartwig amination workflow.

Detailed Protocol for N-Arylation:

  • To an oven-dried reaction vessel is added 2-(azetidin-3-yl)acetamide hydrochloride (1.0-1.2 eq), the aryl halide or triflate (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst), a suitable phosphine ligand (e.g., XPhos, SPhos), and a base (e.g., cesium carbonate or sodium tert-butoxide).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

  • An anhydrous, degassed solvent such as toluene or dioxane is added.

  • The reaction mixture is heated to an elevated temperature (typically 80-110 °C) until the starting material is consumed, as determined by TLC or LC-MS.

  • After cooling to room temperature, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated.

  • The residue is purified by column chromatography on silica gel to yield the N-arylated product.

Parameter Recommendation Rationale
Catalyst Pd₂(dba)₃, Pd(OAc)₂, or various Pd pre-catalystsEffective palladium sources for the catalytic cycle.
Ligand Bulky, electron-rich phosphines (e.g., XPhos, SPhos)Promote oxidative addition and reductive elimination steps.
Base Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃)Strong, non-nucleophilic bases are required for the catalytic cycle.
Solvent Toluene, DioxaneAnhydrous, degassed aprotic solvents are essential for the reaction.
Temperature 80-110 °CElevated temperatures are typically required to drive the reaction.

Purification and Characterization

Purification of the N-functionalized products is typically achieved by flash column chromatography on silica gel. The choice of eluent system will depend on the polarity of the product. A gradient elution from a non-polar solvent (e.g., hexanes or petroleum ether) to a more polar solvent (e.g., ethyl acetate or dichloromethane/methanol) is often effective.

The synthesized compounds should be characterized by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The chemical shifts of the azetidine ring protons and carbons are characteristic and can confirm the success of the N-functionalization. For example, in ¹H NMR, the protons on the carbons adjacent to the nitrogen will show a downfield shift upon N-substitution.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the product.

Representative NMR Data:

The chemical shifts of the azetidine ring protons and carbons are sensitive to the nature of the N-substituent. Generally, the following trends are observed:

  • ¹H NMR: The protons on the carbons α to the nitrogen (C2 and C4) typically appear as multiplets in the range of 3.0-4.5 ppm. The proton at C3 will also be in this region.

  • ¹³C NMR: The carbons of the azetidine ring typically resonate in the range of 40-60 ppm.

Safety Precautions

Azetidine and its derivatives should be handled with care in a well-ventilated fume hood.[12][13] Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times. Many of the reagents used in these protocols are hazardous and should be handled with caution. Consult the Safety Data Sheet (SDS) for each reagent before use.

References

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  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904.
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  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
  • Royal Society of Chemistry. (n.d.).
  • Singh, G. S., D’hooghe, M., & De Kimpe, N. (2007). Recent progress in the synthesis and chemistry of azetidines. Chemical Reviews, 107(5), 2080-2135.
  • The Organic Portal. (n.d.).
  • Zhang, T., & Zhang, W. (2013). Recent advances in the synthesis of azetidines.
  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A review on the use of sodium triacetoxyborohydride in the reductive amination of ketones and aldehydes. Current opinion in drug discovery & development, 9(6), 774-784.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Magano, J., & Dunetz, J. R. (2012). Large-scale applications of reductive amination: a decade review. Organic Process Research & Development, 16(6), 1156-1184.
  • Fuller, W. D., & Yalamoori, V. V. (n.d.). 3.4 Acid Anhydrides.
  • Hartwig, J. F. (2010).
  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.
  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. Journal of Medicinal Chemistry, 56(15), 6045-6062.
  • Master Organic Chemistry. (2017, September 1).
  • an efficient synthesis of n-aryl-2-(indol-3-yl)- acetamides via multi-component reaction. Heterocycles, 98(4), 535.
  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Upd
  • A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkivoc, 2022(5), 87-97.
  • Synthesis and biological study of Azetidinone derivatives. Journal of Drug Delivery and Therapeutics, 9(2-s), 49-52.
  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes.
  • 3–Aminoazetidin–2–one Derivatives as N–Acylethanolamine Acid Amidase (NAAA)
  • a general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. Tetrahedron, 71(39), 7263-7269.
  • Reductive Amin
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  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008, February 25).
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  • 3-Aminoazetidin-2-one derivatives as N-acylethanolamine acid amidase (NAAA)
  • US Patent No. US4822895A. (1989).
  • N-(Azetidin-3-yl)acetamide hydrochloride | 102065-92-9. (n.d.). J&K Scientific.
  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025, August 2). Advanced Journal of Chemistry, Section A, 9(1), 146-154.
  • NMR spectroscopy study of new imidamide derivatives as nitric oxide synthase inhibitors. (2022, March 30). Journal of Molecular Structure, 1253, 132242.
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  • DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl). (2022, October 22). Scientific Reports, 12(1), 17743.
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  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. (2024, September 30). The Journal of Organic Chemistry, 89(20), 14457-14467.
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Method

Application Notes and Protocols for Coupling Reactions with 2-(Azetidin-3-yl)acetamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction: The Azetidine Moiety in Modern Drug Discovery Azetidines, four-membered nitrogen-containing heterocycles, have become increasingly important s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azetidine Moiety in Modern Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, have become increasingly important structural motifs in medicinal chemistry.[1][2] Their inherent ring strain and sp3-rich character impart unique conformational rigidity, which can lead to improved pharmacokinetic properties, such as enhanced metabolic stability, solubility, and receptor selectivity in drug candidates.[1][3] The compound 2-(Azetidin-3-yl)acetamide hydrochloride features a primary amine on the azetidine ring, making it a valuable building block for introducing this desirable scaffold into a wide range of molecules through various coupling reactions.[4][5]

This guide provides detailed application notes and robust protocols for the successful coupling of 2-(Azetidin-3-yl)acetamide hydrochloride with common reaction partners, including carboxylic acids, sulfonyl chlorides, and isocyanates. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and high yields.

Core Principles of Coupling with 2-(Azetidin-3-yl)acetamide Hydrochloride

The primary amine of 2-(Azetidin-3-yl)acetamide hydrochloride is the key functional group for coupling reactions. However, its presentation as a hydrochloride salt necessitates the use of a base to liberate the free, nucleophilic amine for reaction. The choice of coupling reagent, base, and solvent is critical for achieving high yields while preserving the integrity of the strained azetidine ring.[6][7]

Key Considerations:

  • Base Selection: A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically required to neutralize the hydrochloride salt and any acid byproducts formed during the reaction. The amount of base is crucial; typically, 2-3 equivalents are used to ensure the complete liberation of the free amine.[8][9]

  • Azetidine Ring Stability: While azetidines are more stable than their three-membered aziridine counterparts, the inherent ring strain can make them susceptible to ring-opening under harsh conditions.[6][10] Therefore, reactions are generally performed under mild conditions, often at room temperature or below.

  • Protecting Groups: For more complex syntheses, the secondary amine within the azetidine ring may require protection to prevent side reactions. The tert-butoxycarbonyl (Boc) group is a common choice due to its stability under many coupling conditions and its facile removal under acidic conditions.[11]

Amide Bond Formation: Coupling with Carboxylic Acids

The formation of an amide bond is one of the most frequently performed reactions in drug discovery.[12] Several reliable methods exist for coupling carboxylic acids with primary amines like 2-(Azetidin-3-yl)acetamide hydrochloride.

Mechanism of Amide Coupling

Amide bond formation is a condensation reaction that requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.[12] Common coupling reagents like carbodiimides (e.g., EDC) and uronium salts (e.g., HATU) facilitate this activation.

  • EDC/HOBt Pathway: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive like 1-hydroxybenzotriazole (HOBt), first activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form a more stable HOBt-ester, which is less prone to racemization. The amine then attacks this activated ester to form the amide bond.[8][13]

  • HATU Pathway: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent that, in the presence of a base, reacts with the carboxylic acid to form a highly reactive OAt-active ester. This ester is then readily attacked by the amine to yield the desired amide.[8][14]

Diagram: Generalized Amide Coupling Workflow

G cluster_start Starting Materials cluster_reagents Reagents Carboxylic_Acid Carboxylic Acid (R-COOH) Reaction_Mixture Reaction Mixture Carboxylic_Acid->Reaction_Mixture Amine_HCl 2-(Azetidin-3-yl)acetamide Hydrochloride Amine_HCl->Reaction_Mixture Coupling_Reagent Coupling Reagent (e.g., HATU, EDC/HOBt) Coupling_Reagent->Reaction_Mixture Base Base (e.g., DIPEA, TEA) Base->Reaction_Mixture Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->Reaction_Mixture Workup Aqueous Workup Reaction_Mixture->Workup Purification Purification (e.g., Chromatography) Workup->Purification Final_Product Final Amide Product Purification->Final_Product

Caption: A generalized workflow for amide bond formation.

Protocol 1: HATU-Mediated Amide Coupling

HATU is a highly effective coupling reagent, particularly for sterically hindered or electron-deficient substrates, and it is known for low rates of racemization.[14]

Materials:

ReagentEquivalents
Carboxylic Acid1.0
2-(Azetidin-3-yl)acetamide hydrochloride1.1
HATU1.2
DIPEA3.0
Anhydrous DMF or DCM-

Procedure:

  • To a stirred solution of the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF or DCM, add DIPEA (3.0 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture for 15-30 minutes to allow for the pre-activation of the carboxylic acid.[14]

  • Add 2-(Azetidin-3-yl)acetamide hydrochloride (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-18 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with a saturated aqueous solution of NaHCO3, water, and brine.[14]

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.[8]

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This is a classic and cost-effective method for amide bond formation.[15]

Materials:

ReagentEquivalents
Carboxylic Acid1.0
2-(Azetidin-3-yl)acetamide hydrochloride1.1
EDC·HCl1.2
HOBt1.2
DIPEA2.5
Anhydrous DMF or DCM-

Procedure:

  • In a round-bottom flask, combine the carboxylic acid (1.0 eq), HOBt (1.2 eq), and 2-(Azetidin-3-yl)acetamide hydrochloride (1.1 eq).[8]

  • Dissolve the mixture in anhydrous DMF or DCM and cool to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 eq) dropwise to the cooled solution.[8]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, dilute with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Wash the organic phase with 1N HCl, saturated aqueous NaHCO3, and brine.[9]

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Sulfonamide Bond Formation: Coupling with Sulfonyl Chlorides

Sulfonamides are important bioisosteres of amides and are prevalent in many therapeutic agents.[16] The reaction of a primary amine with a sulfonyl chloride is a robust method for their synthesis.

Mechanism of Sulfonylation

The sulfonylation of a primary amine proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.[17][18]

Diagram: Sulfonylation Reaction Mechanism

G Amine R'-NH₂ Intermediate [R'-NH₂⁺-SO₂(Cl)R] Amine->Intermediate Nucleophilic Attack Sulfonyl_Chloride R-SO₂Cl Sulfonyl_Chloride->Intermediate Product R'-NH-SO₂R Intermediate->Product -Cl⁻ Salt Base·HCl Product->Salt + Base HCl HCl HCl->Salt + Base Base Base

Caption: Mechanism of sulfonamide formation.

Protocol 3: Sulfonylation of 2-(Azetidin-3-yl)acetamide Hydrochloride

Careful control of stoichiometry and reaction temperature is important to prevent potential di-sulfonylation, although this is less of a concern with primary amines compared to some other substrates.[17]

Materials:

ReagentEquivalents
Sulfonyl Chloride1.0
2-(Azetidin-3-yl)acetamide hydrochloride1.1
Pyridine or TEA2.5-3.0
Anhydrous DCM or THF-

Procedure:

  • Dissolve 2-(Azetidin-3-yl)acetamide hydrochloride (1.1 eq) and pyridine or TEA (2.5-3.0 eq) in anhydrous DCM or THF.

  • Cool the mixture to 0 °C in an ice-water bath.

  • In a separate flask, dissolve the sulfonyl chloride (1.0 eq) in a minimal amount of the same anhydrous solvent.

  • Add the sulfonyl chloride solution dropwise to the stirred amine solution over 30-60 minutes.[17] Slow addition helps to control the reaction temperature and minimize side reactions.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with water, 1N HCl (if TEA was used), and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the pure sulfonamide.

Urea Formation: Coupling with Isocyanates

Isocyanates are highly reactive electrophiles that readily react with primary amines to form ureas. This reaction is often rapid and proceeds without the need for a coupling agent.[19]

Mechanism of Urea Formation

The reaction involves the nucleophilic addition of the primary amine to the electrophilic carbon of the isocyanate group, followed by a proton transfer to yield the stable urea linkage.[19]

Diagram: Urea Formation Workflow

G cluster_start Starting Materials cluster_reagents Reagents Isocyanate Isocyanate (R-N=C=O) Reaction_Mixture Reaction Mixture Isocyanate->Reaction_Mixture Amine_HCl 2-(Azetidin-3-yl)acetamide Hydrochloride Amine_HCl->Reaction_Mixture Base Base (e.g., DIPEA, TEA) Base->Reaction_Mixture Solvent Anhydrous Aprotic Solvent (e.g., THF, DCM) Solvent->Reaction_Mixture Isolation Product Isolation (Concentration/Precipitation) Reaction_Mixture->Isolation Purification Purification (Recrystallization/Chromatography) Isolation->Purification Final_Product Final Urea Product Purification->Final_Product

Caption: A typical workflow for urea synthesis from an isocyanate.

Protocol 4: Urea Synthesis with 2-(Azetidin-3-yl)acetamide Hydrochloride

This reaction is generally high-yielding and proceeds under mild conditions.

Materials:

ReagentEquivalents
Isocyanate1.0
2-(Azetidin-3-yl)acetamide hydrochloride1.1
DIPEA or TEA2.5
Anhydrous THF or DCM-

Procedure:

  • Dissolve 2-(Azetidin-3-yl)acetamide hydrochloride (1.1 eq) and DIPEA or TEA (2.5 eq) in anhydrous THF or DCM under an inert atmosphere.

  • Stir the mixture at room temperature for 15-30 minutes to ensure the complete formation of the free amine.

  • Add the isocyanate (1.0 eq) dropwise to the amine solution. The reaction is often exothermic, so slow addition may be necessary.

  • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • If the product precipitates, it can be collected by filtration and washed with a non-polar solvent like diethyl ether or hexanes.

  • If the product is soluble, it can be purified by flash column chromatography.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low Yield - Incomplete reaction- Inefficient activation of carboxylic acid- Degradation of starting material or product- Increase reaction time or temperature (with caution for azetidine stability)- Use a more powerful coupling reagent (e.g., switch from EDC/HOBt to HATU)- Ensure all reagents and solvents are anhydrous- Check the purity of starting materials
Side Product Formation - Di-sulfonylation (in sulfonamide synthesis)- Ring-opening of the azetidine ring- Racemization of chiral centers- Use slow, dropwise addition of the sulfonyl chloride at low temperature[17]- Maintain mild reaction conditions (room temperature or below)- Use additives like HOBt or HOAt to suppress racemization[8][15]
Difficulty in Purification - Water-soluble byproducts from coupling reagents (e.g., EDC urea byproduct)- Excess reagents remaining- Perform thorough aqueous workup to remove water-soluble impurities[8][9]- Use stoichiometric amounts of reagents or quench excess reagents before workup

Conclusion

2-(Azetidin-3-yl)acetamide hydrochloride is a versatile building block for the incorporation of the medicinally relevant azetidine scaffold. The protocols outlined in this guide provide robust and reproducible methods for its coupling with carboxylic acids, sulfonyl chlorides, and isocyanates. By understanding the underlying chemical principles and carefully controlling reaction conditions, researchers can successfully synthesize a diverse array of novel compounds for drug discovery and development.

References

  • BenchChem. (2025). Application Notes and Protocols for Amide Bond Formation using EDC and HATU. BenchChem.
  • BenchChem. (2025). Technical Support Center: Sulfonylation of Primary Amines. BenchChem.
  • Si, Y.-X., Zhu, P.-F., & Zhang, S.-L. (2020). Synthesis of Isocyanides by Reacting Primary Amines with Difluorocarbene. Organic Letters, 22(22), 9086–9090.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
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Application

Application Note: Strategies and Protocols for Amide Bond Formation with 2-(Azetidin-3-yl)acetamide

Abstract 2-(Azetidin-3-yl)acetamide is a valuable building block in modern drug discovery, prized for its ability to introduce a strained, three-dimensional azetidine motif that can enhance physicochemical properties and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-(Azetidin-3-yl)acetamide is a valuable building block in modern drug discovery, prized for its ability to introduce a strained, three-dimensional azetidine motif that can enhance physicochemical properties and confer desirable conformational constraints.[1][2][3] The successful incorporation of this fragment into lead compounds frequently relies on the robust formation of an amide bond at the secondary amine of the azetidine ring. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective N-acylation of 2-(azetidin-3-yl)acetamide. We delve into the mechanistic principles of common coupling strategies, discuss critical parameters specific to this strained heterocyclic system, and present detailed, field-proven protocols for three distinct and widely applicable methods. The guide is structured to provide not only procedural steps but also the underlying scientific rationale, enabling users to troubleshoot and adapt these methods for their specific synthetic challenges.

Mechanistic Principles of Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable at ambient temperatures due to the high activation energy required to expel water. The hydroxyl group of the carboxylic acid is a poor leaving group, necessitating its conversion into a more reactive species. This "activation" is the cornerstone of modern amide synthesis.

The most prevalent strategy involves the use of coupling reagents that react with the carboxylic acid to form a highly reactive acyl-substituted intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, in this case, the azetidine nitrogen of 2-(azetidin-3-yl)acetamide, to yield the desired amide product.

Common classes of coupling reagents include:

  • Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate carboxylic acids to form an O-acylisourea intermediate.[][5] This intermediate can be prone to side reactions, including racemization of chiral carboxylic acids. The addition of nucleophilic additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) intercepts the O-acylisourea to form a more stable and selective active ester, mitigating side reactions and enhancing reaction efficiency.[6]

  • Onium Salts (Uronium/Aminium & Phosphonium): These reagents, such as HATU, HBTU, and PyBOP, are among the most efficient and popular coupling agents.[][7] They incorporate an HOBt or HOAt moiety directly into their structure. Upon reaction with a carboxylic acid in the presence of a non-nucleophilic base, they rapidly generate the corresponding active esters, leading to fast and clean amide bond formation with minimal side reactions.[8]

Amide_Coupling_Mechanism_EDC_HOBt cluster_activation Carboxylic Acid Activation cluster_ester_formation Active Ester Formation cluster_coupling Amide Formation Acid Carboxylic Acid (R-COOH) O_acyl O-Acylisourea (Active Intermediate) Acid->O_acyl + EDC EDC EDC HOBt_ester HOBt Active Ester (More Stable) O_acyl->HOBt_ester + HOBt HOBt HOBt Amide Amide Product HOBt_ester->Amide + Amine Amine 2-(Azetidin-3-yl)acetamide EDU EDU Byproduct (Water-soluble)

Caption: General mechanism for EDC/HOBt mediated amide coupling.

Key Considerations for Coupling with 2-(Azetidin-3-yl)acetamide

The unique structure of 2-(azetidin-3-yl)acetamide presents several factors that must be considered for successful N-acylation.

  • Nucleophilicity and Basicity: The secondary amine of the azetidine ring is the primary nucleophile. Its basicity requires the use of at least one equivalent of base if the amine starting material is supplied as a salt (e.g., hydrochloride). For couplings involving onium salts, an additional non-nucleophilic base (e.g., DIPEA, 2,6-lutidine) is required to deprotonate the carboxylic acid and neutralize the acid released during the reaction.

  • Ring Strain and Stability: Azetidines possess significant ring strain (approx. 105 kJ/mol), which can influence their reactivity.[1][2] While the target molecule is not substituted in a way that typically promotes ring-expansion side reactions seen in some 2,2-disubstituted systems,[1][2] it is prudent to employ mild reaction conditions (e.g., low temperatures, avoiding strong acids/bases) to maintain the integrity of the four-membered ring.

  • Solvent Selection: Dichloromethane (DCM), N,N-dimethylformamide (DMF), and acetonitrile (MeCN) are common solvents for amide coupling. DMF is particularly effective at solubilizing polar starting materials and peptide-like products but can be difficult to remove. DCM is a good choice for reactions run at or below room temperature.

  • Stoichiometry: A slight excess of the carboxylic acid and coupling reagent (typically 1.1-1.2 equivalents) is often used to ensure complete consumption of the valuable azetidine starting material. The amount of base used is critical and depends on the specific coupling method and the salt form of the amine.

Experimental Protocols

The following protocols provide step-by-step methodologies for the N-acylation of 2-(azetidin-3-yl)acetamide with a generic carboxylic acid ("R-COOH").

Experimental_Workflow start Reagent Preparation (Drying, Weighing) setup Reaction Setup (Inert Atmosphere, 0 °C) start->setup activation Carboxylic Acid Activation (Add Coupling Reagent) setup->activation addition Amine Addition activation->addition monitor Reaction Monitoring (TLC / LCMS) addition->monitor workup Aqueous Work-up (Quench & Wash) monitor->workup extract Extraction & Drying workup->extract purify Purification (Column Chromatography) extract->purify characterize Characterization (NMR, MS) purify->characterize

Caption: A generalized workflow for amide coupling experiments.

Protocol 1: EDC/HOBt Mediated Coupling

This method is a robust and cost-effective choice for many standard amide couplings. The water-soluble urea byproduct (EDU) simplifies purification compared to DCC.

Materials & Reagents

Reagent M.W. Equivalents
2-(Azetidin-3-yl)acetamide 114.14 1.0
Carboxylic Acid (R-COOH) - 1.1
EDC·HCl 191.70 1.2
HOBt·H₂O 153.14 1.2
DIPEA 129.24 2.5
Anhydrous DMF - -

| Anhydrous DCM | - | - |

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.1 eq), HOBt·H₂O (1.2 eq), and 2-(azetidin-3-yl)acetamide (1.0 eq).

  • Dissolve the solids in anhydrous DMF or DCM (to a concentration of approx. 0.1-0.2 M).

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Add DIPEA (2.5 eq) to the stirred solution.

  • In a single portion, add EDC·HCl (1.2 eq). A slight exotherm may be observed.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction for the disappearance of the limiting reagent by TLC or LC-MS.

  • Upon completion, proceed to the Work-up and Purification section.

Rationale: The initial cooling to 0 °C controls the rate of the exothermic O-acylisourea formation, minimizing potential side reactions.[9] DIPEA acts as a base to neutralize the HCl from EDC·HCl and the HOBt, facilitating the reaction.

Protocol 2: HATU-Mediated Coupling

HATU is a highly efficient uronium salt-based reagent, ideal for challenging or sterically hindered substrates, or when rapid reaction times are desired.[7][8]

Materials & Reagents

Reagent M.W. Equivalents
2-(Azetidin-3-yl)acetamide 114.14 1.0
Carboxylic Acid (R-COOH) - 1.1
HATU 380.23 1.2
2,6-Lutidine or DIPEA 107.15 3.0

| Anhydrous DMF | - | - |

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.1 eq) and HATU (1.2 eq).

  • Dissolve the solids in anhydrous DMF (to a concentration of approx. 0.1 M).

  • Add 2,6-lutidine or DIPEA (3.0 eq) and stir the solution for 5-10 minutes at room temperature. This is the "pre-activation" step.

  • In a separate flask, dissolve 2-(azetidin-3-yl)acetamide (1.0 eq) in a small amount of anhydrous DMF.

  • Add the amine solution dropwise to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 2-6 hours.

  • Monitor the reaction for completion by TLC or LC-MS.

  • Upon completion, proceed to the Work-up and Purification section.

Rationale: Pre-activating the carboxylic acid with HATU and a base ensures the rapid formation of the highly reactive OAt-active ester before the introduction of the nucleophile, leading to clean and efficient coupling. 2,6-Lutidine is a preferred base as it is less nucleophilic than DIPEA, reducing potential side reactions with the coupling reagent.

Protocol 3: Acid Chloride Method

This classic method involves converting the carboxylic acid to a highly reactive acyl chloride intermediate. It is powerful but requires careful handling due to the moisture-sensitive nature of the reagents and the generation of stoichiometric HCl.

Materials & Reagents

Reagent M.W. Equivalents
Carboxylic Acid (R-COOH) - 1.0
Oxalyl Chloride or SOCl₂ 126.93 1.5
2-(Azetidin-3-yl)acetamide 114.14 1.2
Triethylamine (TEA) or DIPEA 101.19 3.0
Anhydrous DCM - -

| Catalytic Anhydrous DMF | - | 1-2 drops |

Step-by-Step Procedure:

  • Acyl Chloride Formation:

    • To a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DCM.

    • Add 1-2 drops of anhydrous DMF (this catalyzes the reaction).

    • Cool the solution to 0 °C and add oxalyl chloride (1.5 eq) dropwise. Vigorous gas evolution (CO, CO₂) will be observed.

    • Stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

    • Remove all volatiles under reduced pressure to obtain the crude acyl chloride.

  • Amide Formation:

    • In a separate flask, dissolve 2-(azetidin-3-yl)acetamide (1.2 eq) and TEA or DIPEA (3.0 eq) in anhydrous DCM.

    • Cool the amine solution to 0 °C.

    • Re-dissolve the crude acyl chloride in a small amount of anhydrous DCM and add it dropwise to the stirred amine solution.

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction for completion by TLC or LC-MS.

    • Upon completion, proceed to the Work-up and Purification section.

Rationale: The conversion to an acyl chloride creates a highly electrophilic carbonyl carbon, leading to a very fast reaction with the amine.[] The base is crucial to neutralize the HCl generated in both steps. This method is often used when coupling reagents fail.[10]

Work-up and Purification

Proper work-up and purification are critical to isolate the target amide in high purity.

  • Aqueous Work-up:

    • Dilute the reaction mixture with a suitable organic solvent (e.g., EtOAc, DCM).

    • Wash the organic layer sequentially with a weak acid (e.g., 1M HCl or saturated NH₄Cl) to remove excess amine and base, followed by a weak base (e.g., saturated NaHCO₃) to remove excess carboxylic acid and acidic additives (like HOBt), and finally with brine to remove residual water.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification Techniques:

    • Flash Column Chromatography: This is the most common method for purifying amide products. A silica gel stationary phase is typically used with a gradient of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or DCM).[9][11]

    • Recrystallization: If the product is a stable, crystalline solid, recrystallization can be an excellent method to achieve high purity.[12] Common solvents include ethanol, acetonitrile, or ethyl acetate/hexanes mixtures.[13]

    • Ion-Exchange Chromatography: For particularly challenging separations, Strong Cation Exchange (SCX) cartridges can be used. The basic amide product will bind to the acidic resin, allowing neutral impurities to be washed away. The product is then eluted by washing with a basic solution (e.g., ammonia in methanol).[14]

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive coupling reagent (hydrolyzed).2. Insufficient base.3. Poor quality/wet solvents or reagents.4. Low nucleophilicity of the amine.1. Use fresh, high-quality coupling reagents.2. Ensure adequate base is used, especially if starting with an amine salt.3. Use anhydrous solvents and dry reagents thoroughly.4. Switch to a more powerful coupling reagent like HATU or use the acid chloride method.
Multiple Products 1. Side reactions of the active intermediate.2. Epimerization of a chiral carboxylic acid.3. Ring-opening of the azetidine (less likely but possible).1. Add HOBt or HOAt if using a carbodiimide.2. Use a reagent known for low racemization (e.g., HATU, COMU) and a sterically hindered base like 2,6-lutidine.3. Ensure mild conditions; avoid high temperatures and strong acids/bases.
Difficulty in Purification 1. Water-soluble byproducts (e.g., EDU) co-eluting.2. Unreacted starting materials are close in polarity to the product.1. Perform a thorough aqueous work-up. For EDC, an acidic wash can help protonate and solubilize the EDU byproduct.2. Use SCX chromatography to separate the basic product from neutral/acidic impurities. Drive the reaction to completion to consume the limiting reagent.

References

  • Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion. Organic Chemistry Frontiers (RSC Publishing).
  • Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines – Mechanistic Insights and Stereochemical Implications of Amide Coupling and Ring Expansion to 5,6-dihydro-4H-1,3-oxazines.
  • Coupling Reagents. Aapptec Peptides.
  • Looking for some advice for purific
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applic
  • The Amide Functional Group: Properties, Synthesis, and Nomencl
  • What is the best technique for amide purification?.
  • Synthesis of some Amide derivatives and their Biological activity.
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • Novabiochem® Coupling reagents. Merck.
  • Purification of Acetamide. Chempedia - LookChem.
  • Amide coupling. Reddit r/Chempros.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Peptide Coupling Reagents Guide. Sigma-Aldrich.

Sources

Method

Application Note: Strategic N-Functionalization of 2-(Azetidin-3-yl)acetamide HCl

Introduction: The Azetidine Challenge 2-(Azetidin-3-yl)acetamide hydrochloride is a high-value building block in fragment-based drug discovery (FBDD) and DNA-encoded library (DEL) synthesis. Its value lies in the azetidi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azetidine Challenge

2-(Azetidin-3-yl)acetamide hydrochloride is a high-value building block in fragment-based drug discovery (FBDD) and DNA-encoded library (DEL) synthesis. Its value lies in the azetidine ring , a rigid, four-membered heterocycle that offers distinct vectors for substituent exit compared to pyrrolidines or piperidines.

However, this structural rigidity comes at a cost: Ring Strain (~25 kcal/mol) .[1]

The Core Problem

The hydrochloride salt form stabilizes the amine, but to perform downstream chemistry (e.g., amide coupling, reductive amination), the nitrogen must be protected. The challenge is threefold:

  • Nucleophilicity vs. Basicity: Upon neutralization of the HCl salt, the secondary amine is highly nucleophilic but also prone to thermodynamic ring-opening if subjected to strong Lewis acids or excessive heat.

  • Solubility Mismatch: The starting material is a polar, water-soluble salt; the protected product is lipophilic.

  • Amide Side-Reactivity: The primary amide at C3 is generally stable, but under forcing conditions (e.g., excess anhydride + DMAP), it can dehydrate to a nitrile.

This guide details two robust, self-validating protocols for Boc and Cbz protection, specifically optimized for the hydrochloride salt starting material.

Strategic Analysis: Choosing the Right Group[1]

The choice between Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) depends entirely on the orthogonal requirements of your downstream synthesis.

FeatureBoc Protection Cbz Protection
Deprotection Acidic (TFA or HCl/Dioxane)Hydrogenolysis (

/Pd) or Strong Acid (HBr/AcOH)
Stability Stable to Bases, Nucleophiles, HydrogenationStable to Acids (TFA), Bases (mild)
Key Risk Acid sensitivity of the ring during deprotectionCatalyst poisoning by amines during deprotection
Preferred For Base-catalyzed downstream coupling (e.g., Suzuki, Buchwald)Acid-catalyzed downstream steps or when final product is acid-sensitive
Decision Matrix

The following logic flow dictates the optimal strategy for this specific scaffold:

PG_Strategy Start Start: 2-(Azetidin-3-yl) acetamide HCl Q1 Downstream Chemistry Requires Acid? Start->Q1 Q2 Final Deprotection Method? Q1->Q2 No (Base/Neutral) Cbz Select Cbz Group (Protocol 2) Q1->Cbz Yes (e.g., Acidic cleavage) Boc Select Boc Group (Protocol 1) Q2->Boc Acid Labile OK Q2->Cbz Hydrogenolysis Required

Figure 1: Strategic decision tree for selecting N-terminal protection based on downstream synthetic requirements.

Protocol 1: Boc Protection (The Standard)

This protocol uses a biphasic or organic solvent system.[2] The critical factor is the stoichiometry of the base . You are starting with a hydrochloride salt; therefore, you need at least 1 equivalent of base just to neutralize the salt, plus a slight excess to drive the reaction.

Mechanism: The amine attacks the carbonyl of di-tert-butyl dicarbonate (


). The resulting tetrahedral intermediate collapses to release 

and tert-butanol.
Materials
  • Substrate: 2-(Azetidin-3-yl)acetamide HCl (1.0 eq)

  • Reagent: Di-tert-butyl dicarbonate (

    
    ) (1.1 – 1.2 eq)
    
  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 – 2.5 eq)

  • Solvent: Dichloromethane (DCM) or THF/Water (1:1)

Step-by-Step Methodology
  • Neutralization & Dissolution:

    • Suspend the 2-(Azetidin-3-yl)acetamide HCl (10 mmol) in DCM (50 mL).

    • Note: The salt will likely not dissolve fully.

    • Add TEA (22 mmol, 2.2 eq) dropwise at 0°C.

    • Observation: The suspension should clarify as the free base is liberated and dissolves in DCM. If it remains cloudy, add a small amount of Methanol (MeOH) or switch to THF:Water (1:1).

  • Reagent Addition:

    • Add

      
       (11 mmol, 1.1 eq) dissolved in a minimal amount of solvent dropwise to the reaction mixture at 0°C.
      
    • Caution: Gas evolution (

      
      ) will occur. Ensure proper venting.
      
  • Reaction:

    • Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours.

    • QC Check: Spot on TLC. Stain with Ninhydrin . The starting material (free amine) stains red/purple. The Product (Boc-protected) does not stain or stains very faintly yellow.

  • Workup (Critical for Purity):

    • Dilute with DCM.[3]

    • Wash 1: 5% Citric Acid or 0.5M HCl (Cold, fast wash). Purpose: Removes unreacted amine and excess TEA.

      • Warning: Do not let the Boc-azetidine sit in acid for long periods.

    • Wash 2: Saturated

      
      . Purpose: Neutralizes trace acid.
      
    • Wash 3: Brine.

    • Dry over ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      , filter, and concentrate.[2]
      
  • Purification:

    • Usually, the crude is sufficiently pure (>95%). If necessary, recrystallize from EtOAc/Hexanes.

Protocol 2: Cbz Protection (Schotten-Baumann)

Since the starting material is a water-soluble salt, the Schotten-Baumann method is superior. It uses an aqueous/organic biphasic system with an inorganic base, avoiding the need for organic amine bases which can sometimes be difficult to remove completely.

Materials
  • Substrate: 2-(Azetidin-3-yl)acetamide HCl (1.0 eq)

  • Reagent: Benzyl chloroformate (Cbz-Cl) (1.2 eq)

  • Base: Sodium Bicarbonate (

    
    ) (2.5 – 3.0 eq)
    
  • Solvent: Water / Acetone (or THF) (1:1 ratio)

Step-by-Step Methodology
  • Preparation of Aqueous Phase:

    • Dissolve 2-(Azetidin-3-yl)acetamide HCl (10 mmol) and

      
       (30 mmol) in Water (25 mL).
      
    • Why: The bicarbonate neutralizes the HCl salt and buffers the pH to ~8–9, ideal for amine acylation but not high enough to hydrolyze the Cbz-Cl too rapidly.

  • Addition:

    • Add Acetone or THF (25 mL) to create a homogenous or fine biphasic mixture.

    • Cool to 0°C.

    • Add Cbz-Cl (12 mmol) dropwise over 15 minutes.

  • Reaction:

    • Vigorous stirring is essential to mix the phases.

    • Monitor pH.[2] If it drops below 7 (check with litmus paper), add small aliquots of

      
       or NaOH (1M) to maintain pH 8.
      
    • Stir at RT for 3–6 hours.

  • Workup:

    • Evaporate the organic solvent (Acetone/THF) under reduced pressure.

    • The product (Cbz-protected azetidine) is lipophilic and may oil out or precipitate from the remaining water.

    • Extract the aqueous layer 3x with Ethyl Acetate (EtOAc).

    • Wash combined organics with 1M HCl (briefly), then Brine.[3]

    • Dry (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      ) and concentrate.
      

Analytical Validation & Troubleshooting

Visualizing the Workflow

The following diagram illustrates the critical checkpoints for Protocol 1 (Boc), highlighting the self-validating steps.

Boc_Workflow Start Start: Azetidine HCl Salt Neut Step 1: Neutralization (TEA/DIPEA) Start->Neut Check1 Checkpoint: Solution Clarity (Cloudy -> Clear) Neut->Check1 Check1->Neut Cloudy (Add MeOH) React Step 2: Add Boc2O (0°C -> RT) Check1->React Clear Check2 Checkpoint: TLC (Ninhydrin) SM (Purple) -> Prod (Invisible) React->Check2 Workup Step 3: Acid Wash (Remove excess amine) Check2->Workup Complete Final Final: N-Boc-2-(Azetidin-3-yl) acetamide Workup->Final

Figure 2: Step-by-step workflow for Boc protection with integrated Quality Control checkpoints.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Incomplete neutralization of HCl salt.Ensure Base is ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

eq relative to substrate.
Ring Opening Reaction temperature too high or Workup too acidic.Keep reaction

. Use dilute Citric Acid for wash, not conc. HCl.
Nitrile Formation Dehydration of primary amide.Avoid DMAP. Avoid large excess of

.
Product in Aqueous Product is amphiphilic.Saturate aqueous layer with NaCl (salting out) before extraction. Use 10% MeOH in DCM for extraction.
NMR Characterization[5][6][7]
  • Proton NMR (

    
    ): 
    
    • Look for the disappearance of the broad

      
       signals of the salt.
      
    • Boc: Strong singlet (9H) at

      
       ppm.
      
    • Cbz: Multiplet (5H) at

      
       ppm (aromatic) and Singlet (2H) at 
      
      
      
      ppm (
      
      
      ).
    • Azetidine Ring: The ring protons often appear as multiplets between

      
       ppm. Note that rotamers (due to the carbamate) may cause peak broadening or doubling in NMR at room temperature. This is normal; run NMR at 
      
      
      
      to coalesce peaks if needed.

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard reference for Boc/Cbz stability profiles).
  • BenchChem. Technical Support Center: Azetidine Synthesis Protocols. (Accessed 2025).[1][3][4] Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13401969, 2-(Azetidin-3-yl)acetamide hydrochloride. (Accessed 2025).[1][3][4] Link

  • Couty, F.; Evano, G. Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Org.[4][5][6] Prep. Proced. Int.2006 , 38, 427. (Review on Azetidine stability and ring strain).

  • ChemicalBook. 2-(Azetidin-3-yl)acetamide hydrochloride Properties and Suppliers. Link

Sources

Application

Application Notes &amp; Protocols: The Strategic Use of 2-(Azetidin-3-yl)acetamide hydrochloride in Fragment-Based Drug Design

Introduction: The Azetidine Scaffold as a Privileged Motif in Modern Drug Discovery Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful alternative to high-throughput screening for the identific...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azetidine Scaffold as a Privileged Motif in Modern Drug Discovery

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful alternative to high-throughput screening for the identification of novel lead compounds.[1][2] The core principle of FBDD is to screen low-molecular-weight compounds, or "fragments," that exhibit weak but efficient binding to a biological target.[2][3] These initial hits then serve as starting points for rational, structure-guided evolution into high-affinity leads.[4] The success of this approach is critically dependent on the quality and design of the fragment library.[2]

The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry.[5][6] Its incorporation into drug candidates has been shown to improve key pharmaceutical properties such as metabolic stability, aqueous solubility, and target-binding affinity.[5][7] The inherent ring strain of approximately 25.4 kcal/mol, which is intermediate between highly reactive aziridines and stable pyrrolidines, confers a unique conformational rigidity.[8][9] This rigidity reduces the entropic penalty upon binding and presents substituents in well-defined three-dimensional vectors, making azetidine-containing fragments highly valuable tools for exploring protein binding sites.[9][10]

2-(Azetidin-3-yl)acetamide hydrochloride is an exemplary fragment that embodies these desirable characteristics. It combines the benefits of the rigid, sp³-rich azetidine core with the hydrogen-bonding capabilities of a primary acetamide group, providing essential anchor points for protein interaction.

PropertyValue"Rule of Three" Compliance
Molecular Formula C₅H₁₁ClN₂ON/A
Molecular Weight 150.61 g/mol [11]Yes (< 300 Da)[12]
Hydrogen Bond Donors 3 (Amine NH, Amide NH₂)Yes (≤ 3)[12]
Hydrogen Bond Acceptors 2 (Azetidine N, Carbonyl O)Yes (≤ 3)[12]
XlogP (Predicted) -1.3[13]Yes (≤ 3)[12]
Rotatable Bonds 2Yes (≤ 3)[12]

Table 1: Physicochemical properties of 2-(Azetidin-3-yl)acetamide hydrochloride and its compliance with the "Rule of Three" for fragment design.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the practical application of 2-(Azetidin-3-yl)acetamide hydrochloride in FBDD campaigns, from initial screening to hit-to-lead optimization.

Part 1: Fragment Screening Methodologies

The successful identification of fragment hits requires highly sensitive biophysical techniques capable of detecting weak binding events.[1][14] The choice of method depends on the nature of the target protein, available resources, and the desired throughput.

General Protocol for Stock Solution Preparation

The quality and solubility of the fragment stock are paramount for reliable screening data.

  • Purity Assessment: Verify the purity of 2-(Azetidin-3-yl)acetamide hydrochloride via LC-MS and ¹H NMR prior to use.

  • Solubility Testing: Determine the maximum solubility in the primary screening buffer and in a co-solvent such as DMSO. The hydrochloride salt form generally imparts good aqueous solubility.

  • Stock Preparation: Prepare a high-concentration primary stock (e.g., 100-200 mM) in the chosen solvent (e.g., ultrapure water or DMSO). Store at -20°C or -80°C in small aliquots to prevent freeze-thaw cycles.

  • Working Solutions: Prepare fresh working solutions by diluting the primary stock into the appropriate assay buffer on the day of the experiment. Ensure the final concentration of the co-solvent (if used) is consistent across all experiments and does not exceed a level that affects protein stability or activity (typically <1-2%).

X-ray Crystallography: The Definitive View of Binding

X-ray crystallography provides unparalleled, high-resolution structural information, revealing the precise binding mode of the fragment and the interactions it makes with the target protein.[12][15] This information is the cornerstone of subsequent structure-guided lead optimization.

Experimental Protocol: Crystal Soaking

  • Protein Crystallization: Optimize conditions to produce high-quality, diffraction-grade crystals of the target protein.

  • Soaking Solution Preparation: Prepare a solution containing 2-(Azetidin-3-yl)acetamide hydrochloride at a concentration of 10-50 mM in a cryo-protectant-compatible buffer that matches the mother liquor of the crystals.

    • Rationale: High concentrations are often necessary to achieve sufficient occupancy in the crystal lattice due to the fragment's inherently low affinity.[3]

  • Soaking: Transfer a protein crystal into a small drop of the soaking solution. The incubation time can range from minutes to several hours.

  • Cryo-cooling: Retrieve the crystal from the soaking drop and flash-cool it in liquid nitrogen to prevent ice formation.

  • Data Collection: Collect X-ray diffraction data at a synchrotron source.[12]

  • Structure Determination: Solve the structure using molecular replacement with the apo-protein structure. Carefully inspect the resulting electron density maps (2Fo-Fc and Fo-Fc) for clear, unambiguous density corresponding to the bound fragment.

  • Analysis: Analyze the refined structure to identify key hydrogen bonds, hydrophobic interactions, and the orientation of the fragment's exit vectors for potential elaboration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful solution-based technique for detecting weak binding interactions and can provide information on the binding site location.[14][16]

Protocol 1: Target-Observed NMR (¹H-¹⁵N HSQC)

This method is highly sensitive for identifying binders and mapping their interaction site on the protein.

  • Protein Preparation: Prepare a 50-100 µM solution of uniformly ¹⁵N-labeled target protein in a suitable deuterated NMR buffer.

  • Reference Spectrum: Acquire a baseline ¹H-¹⁵N HSQC spectrum of the protein alone.

  • Titration: Add a concentrated stock of 2-(Azetidin-3-yl)acetamide hydrochloride to the protein sample to a final concentration typically ranging from 100 µM to 5 mM.

  • Hit Identification: Acquire a second ¹H-¹⁵N HSQC spectrum. Binding is indicated by chemical shift perturbations (CSPs) of specific amide peaks in the protein spectrum.

  • Binding Site Mapping: Map the perturbed residues onto the protein's 3D structure to identify the binding pocket.

Protocol 2: Ligand-Observed NMR (Saturation Transfer Difference - STD)

This method is useful when isotope-labeled protein is unavailable or when screening fragment cocktails.

  • Sample Preparation: Prepare a sample containing the target protein (10-50 µM) and a higher concentration of the fragment (e.g., 1-2 mM) in a deuterated buffer.

  • STD Experiment: Acquire two spectra. In the "on-resonance" spectrum, selectively saturate a region of the protein's proton spectrum. In the "off-resonance" spectrum, irradiate a frequency where no protein signals are present.

  • Difference Spectrum: Subtract the on-resonance from the off-resonance spectrum. Protons on the fragment that receive saturation transfer from the protein (due to binding) will appear as signals in the difference spectrum.

  • Binding Epitope Mapping: The relative intensity of signals in the STD spectrum can reveal which parts of the fragment are in closest contact with the protein.

Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that provides real-time quantitative data on binding affinity (K D) and kinetics (kₐ, kₔ).[12][14]

Experimental Protocol: Affinity and Kinetics Measurement

  • Chip Preparation: Covalently immobilize the target protein onto a sensor chip (e.g., a CM5 chip via amine coupling).

  • System Priming: Prime the SPR system with a running buffer that has been filtered and degassed. The buffer should be optimized for protein stability and to minimize non-specific binding.

  • Analyte Injection: Prepare a serial dilution of 2-(Azetidin-3-yl)acetamide hydrochloride in the running buffer. Inject each concentration over the immobilized protein surface and a reference flow cell.

    • Rationale: A wide concentration range bracketing the expected K D is required for accurate fitting of the binding model.

  • Data Acquisition: Record the sensorgrams, which plot the change in response units (RU) over time. Each cycle should include an association phase (fragment injection) and a dissociation phase (buffer flow).

  • Data Analysis: Subtract the reference channel signal from the active channel signal. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (K D = kₔ/kₐ).

Part 2: Hit-to-Lead Optimization: From Fragment to Drug Candidate

Once 2-(Azetidin-3-yl)acetamide hydrochloride is validated as a hit, the next phase involves rationally evolving its structure to improve potency and selectivity while maintaining favorable drug-like properties.[3] This process is heavily guided by structural data and computational modeling.[17][18]

FBDD_Workflow cluster_0 Screening Phase cluster_1 Optimization Phase FragLib Fragment Library (incl. Azetidine Fragment) Screening Biophysical Screening (NMR, SPR, X-ray) FragLib->Screening Hit Validated Hit (e.g., 2-(Azetidin-3-yl)acetamide) Screening->Hit SBDD Structure-Based Design (X-ray / NMR Structure) Hit->SBDD Elaboration Fragment Elaboration (Growing, Linking) SBDD->Elaboration SAR SAR by Synthesis & Biological Assay Elaboration->SAR SAR->SBDD Iterative Cycles Lead Lead Compound (nM Potency) SAR->Lead

Figure 1: A generalized workflow for Fragment-Based Drug Design (FBDD), from initial screening to lead optimization.

Fragment Growing

Fragment growing involves extending the core hit into adjacent sub-pockets of the binding site to form new, favorable interactions.[17][19] The structure of 2-(Azetidin-3-yl)acetamide hydrochloride offers several vectors for growth:

  • Azetidine Nitrogen (N1): The secondary amine is an ideal attachment point for adding substituents that can probe nearby space. Derivatization here can modulate basicity and introduce new interaction motifs.

  • Acetamide Terminus: While less common, the primary amide could be elaborated into more complex functional groups.

  • Azetidine Ring (C2/C4): Advanced synthetic methods can enable functionalization of the ring itself, though this is a more complex synthetic challenge.[8][20]

Fragment Linking

If a second, distinct fragment is found to bind in a neighboring pocket, the two can be connected via a chemical linker.[19] Computational tools are essential for designing linkers with the optimal length, rigidity, and chemical nature to bridge the two fragments without introducing strain.[17][21]

Computational Chemistry in Optimization

Computational methods accelerate the hit-to-lead process by prioritizing synthetic targets.[21][22]

  • Docking and Molecular Dynamics: Predict the binding poses of designed analogues and assess the stability of the predicted interactions.

  • In Silico Enumeration: Virtually elaborate the fragment hit using databases of available chemical building blocks to generate synthetically feasible ideas for fragment growing.[17][23]

Hit_Elaboration cluster_grow Fragment Growing cluster_link Fragment Linking core 2-(Azetidin-3-yl)acetamide Core Hit grow_node Add R-group | Explore Pocket P1 core:f1->grow_node:f0 Vector 1 (e.g., Azetidine N-H) linker Linker Design core:f1->linker Vector 2 frag2 Fragment 2 (in Pocket P2) frag2->linker linked_mol Linked Molecule linker->linked_mol

Sources

Technical Notes & Optimization

Troubleshooting

deprotection of N-Boc-2-(Azetidin-3-yl)acetamide challenges

Ticket ID: AZT-392-BOC Topic: Deprotection of N-Boc-2-(Azetidin-3-yl)acetamide Urgency: High (Risk of Ring Opening & Polymerization) Assigned Specialist: Senior Application Scientist, Process Chemistry[1] Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: AZT-392-BOC Topic: Deprotection of N-Boc-2-(Azetidin-3-yl)acetamide Urgency: High (Risk of Ring Opening & Polymerization) Assigned Specialist: Senior Application Scientist, Process Chemistry[1]

Executive Summary: The "Strain-Polarity" Paradox

You are likely reading this because your standard Boc deprotection (TFA/DCM) resulted in a hygroscopic gum, low recovery, or inexplicable impurities.

The molecule N-Boc-2-(Azetidin-3-yl)acetamide presents a dual challenge:

  • Ring Strain (~25 kcal/mol): While more stable than aziridines, the azetidine ring is susceptible to acid-catalyzed ring opening, particularly if the nitrogen is quaternized or if nucleophilic side chains (like your acetamide) participate in intramolecular attack [1].[1]

  • Extreme Polarity: Upon deprotection, the resulting secondary amine salt is highly polar.[1] Standard aqueous workups (e.g., NaHCO3 wash / DCM extraction) often fail because the free base partitions into the aqueous phase [2].[1]

This guide prioritizes anhydrous isolation to bypass the "water trap" and cation scavenging to protect the acetamide side chain.[1]

Module 1: Diagnostic Troubleshooting (Q&A)

Q1: "I obtained a brown, sticky gum instead of a solid. What happened?"

Diagnosis: This is the "Azetidine Salt Syndrome."[1] Azetidinium salts (TFA or HCl) are notoriously hygroscopic.[1] If exposed to air or moisture, they deliquesce into gums.[1] The Fix:

  • Avoid Lyophilization: Lyophilizing TFA salts often leaves residual acid that promotes slow polymerization.[1]

  • Trituration is Key: Do not rotovap to dryness.[1] Concentrate to a small volume, then add excess anhydrous diethyl ether or MTBE to precipitate the salt.[1] Filter rapidly under nitrogen.[1]

Q2: "My LC-MS shows a mass shift of +56 Da (or +112 Da). Is this the product?"

Diagnosis: No. This is


-Butylation . The 

-butyl cation generated during Boc removal has alkylated your acetamide side chain (Ritter-type reaction) or the azetidine ring nitrogen [3].[1] The Fix:
  • Scavengers: You must add a cation scavenger. Triethylsilane (TES) or Triisopropylsilane (TIPS) are superior to water here because they keep the system anhydrous.[1]

  • Switch to HCl: HCl/Dioxane generates

    
    -butyl chloride (volatile) rather than the lingering 
    
    
    
    -butyl trifluoroacetate cation pool found in TFA reactions.[1]
Q3: "I neutralized with saturated NaHCO3, but my product disappeared from the organic layer."

Diagnosis: The free base of 2-(Azetidin-3-yl)acetamide is a small, polar amine.[1] It is water-soluble.[1] The Fix:

  • Do NOT Free Base in Water: Isolate as the salt (HCl or TFA).[1]

  • If Free Base is Required: Use an ion-exchange resin (e.g., Dowex 1X8 or equivalent basic resin) in methanol, or use a "dry neutralization" method (suspended K2CO3 in MeCN).[1]

Q4: "Could the acetamide side chain open the ring?"

Diagnosis: Yes, this is a known risk for N-substituted azetidines with pendant nucleophiles [1].[1] Under strongly acidic conditions, if the ring nitrogen is protonated and heating is applied, the amide oxygen can attack the ring carbons (intramolecular nucleophilic substitution), leading to ring opening and rearrangement.[1] The Fix:

  • Temperature Control: Keep the reaction at 0°C to Room Temperature (RT). Never heat above 30°C.

  • Concentration: High dilution helps prevent intermolecular polymerization, but intramolecular attack is concentration-independent.[1] Kinetic control (low temp) is your only defense.[1]

Module 2: Visualization of Pathways[1]

The following diagram illustrates the decision matrix for deprotection and the mechanistic risks involved.

AzetidineDeprotection Start Substrate: N-Boc-2-(Azetidin-3-yl)acetamide Decision Are other acid-labile groups present? Start->Decision TFA_Route Route A: TFA/DCM (Standard) Decision->TFA_Route Yes (e.g., Trt, tBu) HCl_Route Route B: 4M HCl in Dioxane (Preferred) Decision->HCl_Route No (Robust) Risk_Cation RISK: t-Butyl Cation Generation TFA_Route->Risk_Cation Scavenger CRITICAL STEP: Add 2.5% Triethylsilane (TES) (Cation Scavenger) Risk_Cation->Scavenger With Scavenger SideReaction Side Reaction: Amide Alkylation (+56 Da) (If no scavenger) Risk_Cation->SideReaction No Scavenger Success Target: Azetidin-3-yl-acetamide (Isolated as Salt) Scavenger->Success Precipitation Product precipitates as HCl salt (Avoids aqueous workup) HCl_Route->Precipitation Precipitation->Success Failure Loss to Aqueous Phase (If water extraction used) Success->Failure Aqueous Wash (NaHCO3/H2O)

Caption: Decision tree for deprotection showing the critical scavenger step for TFA and the advantage of HCl/Dioxane precipitation.

Module 3: Optimized Experimental Protocols

Protocol A: The "Precipitation" Method (Recommended)

Best for: Robust substrates where salt isolation is acceptable.[1]

  • Dissolution: Dissolve 1.0 equiv of N-Boc-2-(Azetidin-3-yl)acetamide in minimal dry 1,4-dioxane or DCM (approx. 5 mL per gram).

  • Acidolysis: Cool to 0°C. Add 10 equiv of 4M HCl in Dioxane dropwise under

    
    .
    
  • Reaction: Warm to RT and stir for 1–2 hours.

    • Checkpoint: A white precipitate should form. If not, the salt is soluble in dioxane (rare but possible).[1]

  • Workup (Anhydrous):

    • Dilute the mixture with excess anhydrous Diethyl Ether (

      
      )  (approx. 3x reaction volume).
      
    • Stir for 10 minutes to harden the solid.

    • Filter the solid under a blanket of nitrogen (hygroscopic!).[1]

    • Wash the cake with

      
      .
      
  • Drying: Dry under high vacuum at RT for 4 hours.

    • Result: White powdery HCl salt.[1]

Protocol B: The "Scavenger" Method (TFA)

Best for: Substrates with other acid-labile groups requiring fine-tuned cleavage cocktails.[1]

  • Cocktail Prep: Prepare a solution of TFA/DCM/Triethylsilane (50:45:5) .

    • Note: Triethylsilane (TES) is the scavenger.[1]

  • Reaction: Add the cocktail to the solid substrate at 0°C.

  • Monitoring: Stir at 0°C for 30 mins, then RT for 30 mins. Monitor by TLC (stain with Ninhydrin; free amine will turn dark red/purple, unlike the Boc-protected precursor).[1]

  • Workup (Evaporation):

    • Concentrate the mixture in vacuo at <30°C.

    • Co-evaporation: Add Toluene and re-evaporate (2x) to remove residual TFA azeotropically.[1]

  • Isolation:

    • Dissolve the residue in minimal DCM or MeOH.[1]

    • Add cold

      
       dropwise to induce precipitation.[1]
      
    • Centrifuge or filter to collect the TFA salt.[1]

Module 4: Quantitative Data Summary

ParameterStandard TFA/DCMHCl/Dioxane (Optimized)Notes
Yield (Isolated) 40–60% (Losses in workup)85–95% HCl method avoids water partitioning.[1]
Purity (LCMS) 85% (t-Butyl adducts common)>98% Scavengers required for TFA route.[1]
Physical State Hygroscopic Gum/OilAmorphous SolidEther trituration is critical for solid form.[1]
Stability Degrades over weeks (residual acid)Stable at -20°CStore under Argon/Nitrogen.[1]

References

  • Intramolecular Ring-Opening: Strotman, N. A., et al. "Intramolecular Ring-Opening Decomposition of Aryl Azetidines."[1][2] Journal of Organic Chemistry, 2021.[1] Available at: [Link] (Discusses the specific risk of amide-mediated azetidine ring opening).

  • Azetidine Polarity & Isolation: Saunders, G. J., et al. "Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides."[1][3] Chemistry - A European Journal, 2024.[1][3] Available at: [Link] (Demonstrates stability of azetidines to TFA/TIS cocktails and isolation strategies).[1]

  • Boc Deprotection Side Reactions: Lundt, B. F., et al. "Selective Removal of the t-Butyloxycarbonyl Group."[1] International Journal of Peptide and Protein Research, 1978.[1] (Foundational text on scavenger use; confirmed by modern protocols in BenchChem guides).

  • Mild Deprotection Alternatives: Hills, I. D., et al.[1] "A facile deprotection of secondary acetamides." Organic Letters, 2009.[1] Available at: [Link] (Context for amide stability and alternative deprotection routes).

Sources

Optimization

Technical Support Center: Characterization of Unexpected Byproducts in Azetidine Synthesis

For Researchers, Scientists, and Drug Development Professionals Frequently Asked Questions (FAQs) & Troubleshooting My reaction is producing a significant amount of an unknown byproduct. Where do I start?

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs) & Troubleshooting

My reaction is producing a significant amount of an unknown byproduct. Where do I start?

The appearance of unexpected byproducts is a common hurdle in azetidine synthesis, largely due to the high ring strain (approximately 25.4 kcal/mol) which makes the four-membered ring kinetically and thermodynamically challenging to form.[1][2]

Initial Diagnostic Questions:

  • What is the synthetic route? The type of reaction (e.g., intramolecular cyclization, [2+2] photocycloaddition, ring expansion) will dictate the most likely side reactions.

  • What were the reaction conditions? Temperature, solvent, base/acid catalyst, and reaction time can significantly influence byproduct formation.[3]

  • At what stage did the byproduct appear? Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help pinpoint when the side reaction occurs.

Q1: During an intramolecular cyclization to form an azetidine, I'm observing a byproduct with the same mass as my desired product. What could it be?

A1: Isomeric Byproducts

When the mass is identical, you are likely dealing with an isomer of your target azetidine. The most common culprits are more thermodynamically stable, larger ring systems.

  • Likely Culprit: Pyrrolidine Formation. A competing 5-exo-tet cyclization to form a five-membered pyrrolidine ring is a very common side reaction.[3] This is often thermodynamically favored over the 4-exo-tet cyclization required for the azetidine ring.

Troubleshooting & Characterization:

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for distinguishing between azetidine and pyrrolidine isomers. Look for characteristic shifts and coupling patterns. Azetidine protons often appear in a more congested region compared to the more dispersed signals of a pyrrolidine. 2D NMR techniques like COSY and HSQC can be invaluable for definitive structural elucidation.[4]

  • Reaction Condition Optimization:

    • Temperature: Lowering the reaction temperature may favor the kinetically controlled azetidine product over the thermodynamically favored pyrrolidine.[3]

    • Leaving Group: Ensure you are using a highly efficient leaving group (e.g., tosylate, mesylate) to promote the desired SN2 reaction and minimize competing pathways.[1]

Q2: My reaction mixture shows a byproduct with a higher molecular weight than the starting material, suggesting an oligomer or polymer has formed. Why is this happening?

A2: Intermolecular Reactions & Polymerization

The high reactivity of the strained azetidine ring, or its precursors, can lead to intermolecular reactions.

  • Likely Cause: Intermolecular SN2 Reaction. Instead of the desired intramolecular cyclization, the nucleophilic amine of one precursor molecule can attack the electrophilic carbon of another, leading to dimers, oligomers, and polymers.

  • Ring-Opening Polymerization: If the azetidine ring does form, it can be susceptible to nucleophilic attack by another amine or even trace amounts of water or other nucleophiles in the reaction mixture, initiating ring-opening polymerization.[5]

Troubleshooting & Characterization:

  • High Dilution: Running the reaction at a much lower concentration can significantly favor the intramolecular cyclization over intermolecular reactions.

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): These techniques can confirm the presence of higher molecular weight species and provide information on the molecular weight distribution of the polymeric byproducts.[6]

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) can often show a distribution of repeating units, confirming the presence of oligomers.

Q3: I'm attempting an aza-Paternò-Büchi reaction and getting a complex mixture of byproducts. What are the likely side reactions?

A3: Photochemical Side Reactions

The aza-Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a powerful tool but is also prone to several competing photochemical pathways.[7][8]

  • Likely Culprits:

    • E/Z Isomerization of the Imine: Upon photoexcitation, the imine can undergo isomerization, which is an unproductive relaxation pathway that competes with the desired cycloaddition.[7]

    • Norrish Type Reactions: If the imine or alkene contains carbonyl groups, Norrish Type I (cleavage of the alpha-carbon bond) or Type II (intramolecular hydrogen abstraction) reactions can occur, leading to fragmentation byproducts.[9]

    • Biradical Intermediates: The reaction proceeds through a biradical intermediate which can undergo alternative reactions besides ring closure, such as hydrogen abstraction or fragmentation.[10]

Troubleshooting & Characterization:

  • Use of Photosensitizers: For reactions proceeding through a triplet state, a photosensitizer can be used to selectively populate the reactive excited state of the imine, potentially minimizing side reactions.[8]

  • GC-MS: Gas Chromatography-Mass Spectrometry is well-suited for identifying volatile byproducts that may result from fragmentation reactions.[4]

  • Careful Selection of Starting Materials: Using cyclic imines can prevent E/Z isomerization.[7]

Q4: My purification on silica gel is leading to decomposition of my azetidine product. What is happening and what are the alternatives?

A4: Ring-Opening and Decomposition on Acidic Media

The acidic nature of standard silica gel can lead to the degradation of the strained azetidine ring.[1]

  • Likely Mechanism: Acid-Catalyzed Ring Opening. The lone pair on the azetidine nitrogen can be protonated by the acidic silanol groups on the silica surface. This makes the ring highly susceptible to nucleophilic attack by water, the eluent (e.g., methanol), or other nucleophiles, leading to ring-opened byproducts.[11]

Troubleshooting & Alternative Purification Strategies:

  • Neutralized Silica Gel: Pre-treating the silica gel with a base like triethylamine can neutralize the acidic sites. This is often done by adding a small percentage (e.g., 1-2%) of triethylamine to the eluent system.[1]

  • Alumina Chromatography: Using neutral or basic alumina as the stationary phase can be a good alternative to silica gel.

  • Distillation: For volatile azetidines, distillation under reduced pressure can be a highly effective, non-chromatographic purification method.[1]

  • Crystallization: If the azetidine product is a solid, crystallization is an excellent method for purification that avoids contact with acidic stationary phases.

Troubleshooting Guides & Analytical Protocols

Guide 1: Identifying Isomeric Byproducts (Azetidine vs. Pyrrolidine)

Objective: To definitively distinguish between the desired 4-membered azetidine and the common 5-membered pyrrolidine byproduct.

Protocol: 2D NMR Spectroscopy

  • Sample Preparation: Prepare a concentrated sample of the purified byproduct (or the crude mixture if separation is difficult) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire 1D Spectra: Obtain high-quality ¹H and ¹³C NMR spectra.

  • Acquire 2D COSY Spectrum: This experiment will show correlations between protons that are coupled to each other (typically on adjacent carbons).

    • Expected Azetidine Pattern: You will see correlations between protons on the 2, 3, and 4 positions of the azetidine ring.

    • Expected Pyrrolidine Pattern: You will observe a more extended network of correlations around the five-membered ring.

  • Acquire 2D HSQC Spectrum: This experiment correlates protons directly to the carbons they are attached to. This is crucial for assigning carbon signals.

  • Data Analysis:

    • Trace the connectivity of the spin systems in the COSY spectrum. A four-carbon backbone (including the carbon bearing the nitrogen) is indicative of azetidine, while a five-carbon backbone suggests pyrrolidine.

    • Use the HSQC to assign the chemical shifts of the carbons in the ring. Compare these experimental shifts to predicted values from NMR databases or computational software for both the azetidine and pyrrolidine structures.

Guide 2: Characterizing Oligomeric/Polymeric Byproducts

Objective: To confirm the presence and estimate the molecular weight of polymeric byproducts.

Protocol: Gel Permeation Chromatography (GPC)

  • Column and Mobile Phase Selection: Choose a GPC column with a pore size appropriate for the expected molecular weight range of the polymer. The mobile phase should be a good solvent for both the monomer and the expected polymer (e.g., THF, DMF).

  • Calibration: Calibrate the GPC system using a set of polymer standards with known molecular weights (e.g., polystyrene standards). This will create a calibration curve of elution time versus log(Molecular Weight).

  • Sample Analysis: Dissolve the crude reaction mixture or the isolated byproduct in the mobile phase and inject it into the GPC system.

  • Data Interpretation:

    • The resulting chromatogram will show peaks corresponding to different molecular weight species.

    • The desired azetidine product (monomer) will elute at a later time (smaller size).

    • Higher molecular weight oligomers and polymers will elute earlier.

    • By comparing the elution times of the byproduct peaks to the calibration curve, you can estimate their average molecular weight and determine the molecular weight distribution.

Visualizing Byproduct Formation

Diagram 1: Competing Intramolecular Cyclization Pathways

This diagram illustrates the kinetic versus thermodynamic competition between the formation of a four-membered azetidine ring and a five-membered pyrrolidine ring from a common precursor.

G cluster_0 Reaction Pathways Precursor γ-Haloamine Precursor TransitionStateA TS (Azetidine) Precursor->TransitionStateA Kinetically Favored (Lower Temp) TransitionStateP TS (Pyrrolidine) Precursor->TransitionStateP Thermodynamically Favored (Higher Energy Barrier) Azetidine Azetidine Product (4-exo-tet) Pyrrolidine Pyrrolidine Byproduct (5-exo-tet) TransitionStateA->Azetidine TransitionStateP->Pyrrolidine

Caption: Kinetic vs. thermodynamic control in azetidine synthesis.

Diagram 2: Troubleshooting Workflow for Unknown Byproducts

This workflow provides a logical sequence of steps for the characterization of an unknown impurity encountered during azetidine synthesis.

G cluster_1 Impurity Characterization Workflow Start Unknown Byproduct Detected (TLC, LC-MS) InitialMS Obtain Mass Spectrum (LC-MS) Start->InitialMS CompareMass Compare Mass to Starting Material & Product InitialMS->CompareMass Isomer Isomer (Same Mass) CompareMass->Isomer Same HigherMass Higher Mass CompareMass->HigherMass Higher LowerMass Lower Mass CompareMass->LowerMass Lower NMR NMR Spectroscopy (1D & 2D) Isomer->NMR GPC GPC/SEC Analysis HigherMass->GPC GCMS GC-MS Analysis LowerMass->GCMS Structure Elucidate Structure NMR->Structure GPC->Structure GCMS->Structure Optimize Optimize Reaction Conditions Structure->Optimize

Caption: Systematic workflow for byproduct identification.

References

  • BenchChem. (2025). Technical Support Center: Azetidine Synthesis Protocols.
  • BenchChem. (2025).
  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, Vol. 84, No. 1.
  • Couty, F., & Evano, G. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • De, S., & Zhao, Y. (2019). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry (RSC Publishing). DOI:10.1039/C9PY00278B.
  • Richardson, A. D., Becker, M. R., & Schindler, C. S. (n.d.).
  • Richardson, A. D., Becker, M. R., & Schindler, C. S. (n.d.). Synthesis of azetidines by aza Paternò–Büchi reactions.
  • Padwa, A., & Al., E. (2014). Azetidine synthesis. Elsevier.
  • Wessig, P., & Teubner, J. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journals.
  • Sharma, P., & Kumar, V. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research.
  • Various Authors. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Research.
  • Various Authors. (2020). Analytical Strategies for Monitoring Residual Impurities.
  • Various Authors. (2021).
  • Various Authors. (n.d.). 1.2 Azetidinones (~-Lactams). Unknown Source.

Sources

Troubleshooting

solvent effects on the reactivity of 2-(Azetidin-3-yl)acetamide hydrochloride

[1] Executive Summary This guide addresses the critical solvent-dependent behaviors of 2-(Azetidin-3-yl)acetamide hydrochloride . As a strained four-membered heterocycle bearing a polar amide side chain, this compound ex...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide addresses the critical solvent-dependent behaviors of 2-(Azetidin-3-yl)acetamide hydrochloride . As a strained four-membered heterocycle bearing a polar amide side chain, this compound exhibits a "Goldilocks" reactivity profile.[1] It requires precise solvent selection to balance the solubility of the hydrochloride salt against the thermodynamic drive for ring-opening polymerization or hydrolysis.

Key Chemical Constraints:

  • Ring Strain: ~26 kcal/mol (Azetidine).[1] High susceptibility to nucleophilic ring opening (solvolysis).[1]

  • Ionic Character: The HCl salt form dictates high polarity requirements for dissolution.

  • Amide Labile Group: Susceptible to hydrolysis in strongly acidic/basic aqueous media at elevated temperatures.[1]

Solubility & Dissolution Profiles

User Issue: "I cannot get the compound to dissolve in my standard organic reaction solvents (DCM, Toluene)."

Technical Insight: The hydrochloride salt form creates a high lattice energy barrier that non-polar or moderately polar solvents cannot overcome. You are fighting the dielectric constant (


).[1] To solubilize the salt without free-basing, you must use high-dielectric solvents.[1]
Solubility Compatibility Table
Solvent ClassRepresentative SolventsSolubility RatingRisk FactorApplication
Polar Protic Water, MethanolHigh MediumStorage (H2O), Homogeneous reactions.[1] Risk: Solvolysis at high T.
Polar Aprotic DMSO, DMF, DMAcHigh LowS_NAr, N-Alkylation, Peptide Coupling.[1]
Chlorinated Dichloromethane (DCM), ChloroformNegligible N/ABiphasic Workup Only. Requires free-basing to dissolve.[1]
Ethers THF, 2-MeTHF, DioxaneVery Low HighAntisolvent precipitation.[1] Risk: Ring opening if Lewis Acids present.[1]
Hydrocarbons Toluene, HexaneInsoluble N/AWashing impurities; precipitating the product.

Reactivity & Stability Troubleshooting

Scenario A: "My yield is low, and I see new polar impurities by LCMS."

Diagnosis: Solvolytic Ring Opening. In nucleophilic solvents (like Methanol or Ethanol), especially when heated or in the presence of Lewis acids, the azetidine ring can undergo nucleophilic attack, relieving ring strain.[1]

  • Mechanism: The solvent acts as a nucleophile, attacking the

    
    -carbon (C2 or C4) of the azetidine.
    
  • Prevention: Switch to non-nucleophilic polar aprotic solvents (Acetonitrile, DMF) if heating is required.[1]

Scenario B: "The reaction won't proceed with alkyl halides."

Diagnosis: Salt Deactivation. The HCl salt protonates the azetidine nitrogen (


), rendering it non-nucleophilic.
  • Solution: You must perform an in situ or separate free-basing step.[1]

  • Protocol: Add 2.5 equivalents of a heterogeneous base (e.g.,

    
     or 
    
    
    
    ) in Acetonitrile. The inorganic base neutralizes the HCl, liberating the free amine for reaction while the byproduct (KCl) precipitates.

Visualizing Reaction Pathways

The following diagram illustrates the critical decision points between successful functionalization and degradation.

AzetidineReactivity Salt Azetidine-HCl Salt (Stable Solid) Solvent Solvent Choice Salt->Solvent Protic Polar Protic (MeOH, H2O) Solvent->Protic Dissolves Aprotic Polar Aprotic (DMF, DMSO, MeCN) Solvent->Aprotic Dissolves FreeBase Free Amine Species (Reactive Nucleophile) Protic->FreeBase + Base (e.g., Et3N) Protonated Protonated Species (Non-Nucleophilic) Protic->Protonated No Base Hydrolysis Amide Hydrolysis (Carboxylic Acid) Protic->Hydrolysis Strong Acid/Base Prolonged Heating Aprotic->FreeBase + Inorganic Base (K2CO3) Product N-Alkylated Product (Target) FreeBase->Product Electrophile (R-X) Controlled Temp RingOpen Ring-Opened Impurity (Amino-Ether/Alcohol) FreeBase->RingOpen High Temp (>80°C) Nucleophilic Solvent Protonated->RingOpen Lewis Acid Catalysis (Solvolysis)

Figure 1: Reaction landscape of 2-(Azetidin-3-yl)acetamide HCl.[1] Note the divergence between stable functionalization (Green) and degradation pathways (Red).[1]

Standard Operating Procedures (SOPs)

Protocol 1: Free-Basing for N-Alkylation (Biphasic Method)

Use this when you need the free amine in a non-polar solvent like DCM.[1]

  • Dissolution: Dissolve 1.0 eq of 2-(Azetidin-3-yl)acetamide HCl in minimum water (approx. 5 vol).

  • Basification: Cool to 0°C. Slowly add 1.2 eq of 1M NaOH or sat.

    
    .
    
    • Critical Check: Ensure pH > 10.[1][2]

  • Extraction: Immediately extract with 2-MeTHF or DCM (3x).

    • Note: The acetamide group makes the compound water-soluble. You may need to saturate the aqueous layer with NaCl (salting out) to improve extraction efficiency.

  • Drying: Dry organic layer over

    
     and concentrate immediately at <30°C.
    
    • Warning: Do not store the free base as an oil for extended periods; it may dimerize or polymerize. Use immediately.

Protocol 2: Direct Reaction in Polar Aprotic Media

Use this for SN2 reactions to avoid isolation of the unstable free base.

  • Suspension: Suspend 2-(Azetidin-3-yl)acetamide HCl (1.0 eq) in DMF or Acetonitrile (10 vol).

  • Scavenger: Add

    
     (3.0 eq) or DIPEA (2.5 eq).[1]
    
  • Activation: Stir at RT for 15-30 mins. The mixture may not clear completely (inorganic salts).[1]

  • Reaction: Add the electrophile. Monitor by LCMS.[1]

    • Temperature Limit: Do not exceed 60°C to prevent thermal ring opening.[1]

Frequently Asked Questions (FAQ)

Q1: Can I use alcohols (MeOH/EtOH) as solvents for reactions? A: Only at room temperature or below. At reflux, alcohols can act as nucleophiles and open the strained azetidine ring, forming alkoxy-amine impurities [1].[1] For elevated temperatures, use non-nucleophilic solvents like Acetonitrile.[1]

Q2: Why does my LCMS show a peak with Mass = [M+18]? A: This indicates hydrolysis.[1] Either the azetidine ring has opened (addition of H2O) or the acetamide side chain has hydrolyzed to the acid. Check your pH. Avoid strong acids which catalyze both pathways [2].[1]

Q3: Is the HCl salt hygroscopic? A: Yes, like many amine hydrochloride salts with amide functionality, it can absorb atmospheric moisture.[1] Store in a desiccator. Moisture can interfere with sensitive coupling reactions (e.g., using EDC/NHS).[1]

References

  • Padwa, A., & Bur, S. K. (2004).[1] The Chemistry of Azetidines. Chemical Reviews. Link (General reactivity of azetidines and ring strain).[1]

  • Couty, F., & Evano, G. (2006).[1] Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. Link (Ring opening mechanisms).[1]

  • PubChem. (n.d.).[1][3] 2-(Azetidin-3-yl)acetamide hydrochloride Compound Summary. National Library of Medicine.[1] Link (Compound identification).[1]

  • Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] Link (Principles of solvation for ionic salts).[1]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: HPLC-MS Profiling of 2-(Azetidin-3-yl)acetamide Hydrochloride and Reaction Impurities

Executive Summary The analysis of 2-(Azetidin-3-yl)acetamide hydrochloride presents a classic "polar retention challenge" in liquid chromatography. As a small, hydrophilic heterocycle (LogP < 0) with a strained four-memb...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The analysis of 2-(Azetidin-3-yl)acetamide hydrochloride presents a classic "polar retention challenge" in liquid chromatography. As a small, hydrophilic heterocycle (LogP < 0) with a strained four-membered ring, this molecule exhibits poor retention on standard C18 stationary phases and is prone to specific degradation pathways—namely amide hydrolysis and azetidine ring opening.

This guide objectively compares three chromatographic strategies: Standard Reversed-Phase (C18) , Ion-Pairing Chromatography (IPC) , and Hydrophilic Interaction Liquid Chromatography (HILIC) . Based on experimental evidence and physicochemical principles, HILIC (specifically Zwitterionic or Amide phases) is identified as the superior methodology for reliable quantification and impurity profiling, offering enhanced sensitivity in ESI-MS due to high-organic mobile phases.

Chemical Context & Stability Profile

Understanding the analyte's reactivity is prerequisite to method design. The azetidine ring is highly strained (~26 kcal/mol), making it susceptible to nucleophilic attack and ring-opening, particularly under acidic stress or thermal forcing.

Target Analyte & Key Impurities
  • Analyte: 2-(Azetidin-3-yl)acetamide (MW: 114.15 Da).

  • Impurity A (Hydrolysis): 2-(Azetidin-3-yl)acetic acid. Result of amide hydrolysis.

  • Impurity B (Ring Opening): 3-Aminobutanamide derivatives. Result of acid-catalyzed ring cleavage.

Visualization: Degradation Pathways

The following diagram outlines the stability risks that the analytical method must detect.

ReactionPathways Analyte 2-(Azetidin-3-yl)acetamide [Target, MW 114] Acid 2-(Azetidin-3-yl)acetic acid [Hydrolysis Impurity] Analyte->Acid Hydrolysis (+H2O, -NH3) Acid/Base catalyzed RingOpen Linear Amine Byproducts [Ring Opening] Analyte->RingOpen Nucleophilic Attack (Ring Strain Release)

Figure 1: Primary degradation pathways for 2-(Azetidin-3-yl)acetamide. The method must resolve the parent amide from the hydrolysis acid and ring-opened linear amines.

Comparative Method Assessment

The following table summarizes the performance of three common strategies for analyzing polar amines.

FeatureMethod A: Standard C18Method B: Ion-Pairing (IP-RP)Method C: HILIC (Recommended)
Stationary Phase C18 (Octadecylsilane)C18 + IP Reagent (e.g., HFBA)Zwitterionic or Amide-Silica
Retention Mechanism Hydrophobic InteractionIonic complexation + HydrophobicPartitioning into water layer
Retention Factor (

)
< 0.5 (Elutes in void)2.0 - 5.0 (Good)3.0 - 8.0 (Excellent)
MS Compatibility ExcellentPoor (Significantly suppresses ionization)Superior (High organic boosts ESI)
Peak Shape Tailing (Silanol interactions)SharpSymmetrical
Robustness Low (Dewetting risk)Low (Equilibration is slow)High
Detailed Analysis
Why C18 Fails

The analyte is too hydrophilic. Even with 100% aqueous mobile phases (which risk "phase collapse" or dewetting in standard C18 columns), the azetidine salt elutes near the void volume (


). This causes co-elution with salts and matrix effects, rendering quantitation impossible.
The Risk of Ion-Pairing

Adding reagents like Trifluoroacetic acid (TFA) or Heptafluorobutyric acid (HFBA) induces retention by forming neutral ion pairs. However, these reagents are "sticky" in the MS source, causing severe signal suppression (up to 90% loss) and contaminating the instrument for future users.

The HILIC Solution

HILIC uses a polar stationary phase and a high-organic mobile phase (e.g., 90% Acetonitrile). Water acts as the strong solvent.[1][2][3]

  • Mechanism: The polar azetidine partitions into the water-enriched layer on the silica surface.

  • Benefit: The high acetonitrile content aids desolvation in the ESI source, often increasing sensitivity by 5-10x compared to aqueous reversed-phase methods.

Recommended Experimental Protocol (HILIC-MS/MS)

This protocol is designed for the quantification of the HCl salt and detection of hydrolysis impurities.

A. Sample Preparation[4][5]
  • Solvent: Dissolve the hydrochloride salt in 90:10 Acetonitrile:Water (v/v) containing 10 mM Ammonium Formate.

    • Note: Do not dissolve in 100% water; the "solvent strength mismatch" will cause peak distortion (broadening/splitting) when injecting a water plug into a high-organic HILIC stream.

  • Concentration: 100 ng/mL for trace impurity analysis.

B. LC Conditions
  • Column: Zwitterionic HILIC (e.g., ZIC-HILIC or Amide-HILIC), 2.1 x 100 mm, 1.7 µm or 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient:

    • 0.0 min: 95% B (Equilibration is critical in HILIC)

    • 1.0 min: 95% B

    • 6.0 min: 60% B

    • 7.0 min: 60% B

    • 7.1 min: 95% B

    • 10.0 min: 95% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Temp: 35°C.

C. MS/MS Detection (ESI+)

The lack of chromophores necessitates Mass Spectrometry.

  • Source: Electrospray Ionization (Positive Mode).[4]

  • Capillary Voltage: 2.5 - 3.0 kV.

  • Cone Voltage: Optimized per transition (typically 20-30 V).

MRM Transitions (Self-Validating):

AnalytePrecursor (

)
Product (

)
Mechanism
2-(Azetidin-3-yl)acetamide 115.1

98.1Loss of

(Amide characteristic)
115.172.1Ring cleavage/Loss of ketene
Hydrolysis Impurity (Acid) 116.1

98.1Loss of

(Acid characteristic)
116.170.1Decarboxylation/Ring fragment

Workflow Decision Tree

Use this logic flow to finalize your method development based on the specific matrix (Reaction mixture vs. Biological fluid).

MethodSelection Start Start: Analyze Azetidine-Acetamide MatrixCheck Check Matrix Type Start->MatrixCheck Synthetic Synthetic Reaction Mix (High Conc, Organic Solvents) MatrixCheck->Synthetic Bio Biological/Trace (Plasma/Urine) MatrixCheck->Bio Dilution Dilute 1:100 in ACN (Prevents salt crash) Synthetic->Dilution SPE SPE (Strong Cation Exchange) Elute in MeOH/NH3 Bio->SPE HILIC Method: HILIC-MS (Zwitterionic Column) Dilution->HILIC SPE->HILIC

Figure 2: Decision matrix for sample preparation and method selection. HILIC remains the core separation technique regardless of matrix.

References

  • Alpert, A. J. (1990).[5] Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. Link

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71. Link

  • Jandera, P. (2011). Stationary and mobile phases in hydrophilic interaction chromatography: a review. Analytica Chimica Acta, 692(1-2), 1-25. Link

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247. Link

  • Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223.[6] (Context on Azetidine stability and synthesis). Link

Sources

Comparative

Assessing the Metabolic Stability of 2-(Azetidin-3-yl)acetamide Derivatives

Executive Summary In modern fragment-based drug discovery (FBDD), the 2-(Azetidin-3-yl)acetamide scaffold has emerged as a high-value bioisostere for traditional piperidine and pyrrolidine rings.[1] Its primary utility l...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern fragment-based drug discovery (FBDD), the 2-(Azetidin-3-yl)acetamide scaffold has emerged as a high-value bioisostere for traditional piperidine and pyrrolidine rings.[1] Its primary utility lies in its ability to lower lipophilicity (


) while increasing fraction saturated (

) character—two factors critical for improving clinical success rates.[1]

However, the high ring strain of the four-membered azetidine (~26 kcal/mol) introduces unique metabolic vulnerabilities distinct from larger heterocycles. This guide provides a technical roadmap for assessing the metabolic stability of these derivatives, comparing them against standard alternatives, and detailing the specific experimental protocols required to validate their performance.

Part 1: Structural Rationale & Comparative Analysis[1]

The "Escape from Flatland"

The shift from aromatic-heavy molecules to


-rich scaffolds is a proven strategy to improve solubility and reduce promiscuous binding.[1] 2-(Azetidin-3-yl)acetamide offers a compact, polar entry point.[1]
Comparative Performance Data

The following table presents representative data illustrating how the azetidine core compares to its 5- and 6-membered analogs. These values reflect typical Structure-Activity Relationship (SAR) trends observed in microsomal stability assays.

Feature2-(Azetidin-3-yl)acetamide 2-(Pyrrolidin-3-yl)acetamide 2-(Piperidin-4-yl)acetamide
Ring Size 4-membered5-membered6-membered
Lipophilicity (

)
Low (-1.5 to -0.5) Medium (-0.5 to 0.[1]5)High (0.5 to 1.[1]5)
Intrinsic Clearance (

)
Low (< 15 µL/min/mg) Moderate (15-40 µL/min/mg)High (> 40 µL/min/mg)
Metabolic Liability Ring Opening / N-Oxidation

-Carbon Oxidation
Ring Oxidation / Dealkylation
Solubility HighModerateLow

Key Insight: The azetidine derivative typically exhibits superior metabolic stability (


) compared to the piperidine analog.[2] This is largely driven by reduced lipophilicity , which lowers affinity for the hydrophobic active sites of CYP450 enzymes (specifically CYP3A4 and CYP2D6). However, the nature of the metabolite changes: while piperidines undergo hydroxylation, azetidines are susceptible to nucleophilic ring opening.

Part 2: Metabolic Pathways & Vulnerabilities[1]

Understanding the "Soft Spots" is critical for lead optimization. Unlike standard amides which are generally stable, the azetidine ring strain creates a potential for reactive metabolite formation.

Visualization: Metabolic Fate Map

The following diagram outlines the divergent pathways for 2-(Azetidin-3-yl)acetamide.

MetabolicPathways Figure 1: Divergent metabolic pathways. Note the critical 'Ring Opening' pathway leading to potential GSH adducts. Parent 2-(Azetidin-3-yl)acetamide (Parent) NOxide N-Oxide Metabolite (Stable/Excreted) Parent->NOxide FMO / CYP450 (Oxidation) Acid Carboxylic Acid (Inactive) Parent->Acid Amidase (Hydrolysis) ReactiveInt Ring Opening (Aldehyde Intermediate) Parent->ReactiveInt CYP450 / Bioactivation (Oxidative Deamination) GSHAdduct Glutathione Conjugate (Toxicity Marker) ReactiveInt->GSHAdduct GST / +GSH

Figure 1 Caption: Divergent metabolic pathways. Note the critical 'Ring Opening' pathway leading to potential GSH adducts.[3]

Mechanistic Detail:

  • N-Oxidation: Mediated by Flavin-containing Monooxygenases (FMOs) or CYPs.[1] Usually a detoxification pathway.

  • Ring Opening: The high ring strain allows for oxidative deamination (often via CYP2D6), leading to a reactive aldehyde intermediate. This electrophile can bind to Glutathione (GSH).[1] Detection of +GSH adducts in your assay is a red flag for idiosyncratic toxicity.

Part 3: Experimental Protocol (Self-Validating System)

To accurately assess stability, you must use a Liver Microsomal Stability Assay . This protocol includes specific checkpoints to ensure data integrity.

Materials
  • Test System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).[1]

  • Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).[1]

  • Controls:

    • Low Clearance: Warfarin or Atenolol.[1]

    • High Clearance: Verapamil or Testosterone.[1]

    • Negative Control: Incubation without NADPH (detects non-CYP hydrolysis).[1]

Step-by-Step Workflow

ExperimentalWorkflow Figure 2: Standard HLM Stability Workflow Step1 Pre-Incubation (Microsomes + Buffer + Compound) 37°C, 5 min Step2 Initiation (Add NADPH) Step1->Step2 Step3 Sampling Points (0, 5, 15, 30, 45 min) Step2->Step3 Step4 Quenching (Add ice-cold Acetonitrile + Internal Std) Step3->Step4 Step5 Analysis (LC-MS/MS) Step4->Step5

Figure 2 Caption: Standard HLM Stability Workflow ensuring precise kinetic measurements.

Detailed Methodology
  • Preparation: Dilute test compound to 1 µM (final concentration) in phosphate buffer (pH 7.4) containing 0.5 mg/mL microsomes.[1] Note: 1 µM is chosen to remain below

    
     and ensure first-order kinetics.
    
  • Pre-incubation: Equilibrate for 5 minutes at 37°C. This checks for spontaneous chemical instability (e.g., hydrolysis of the acetamide) prior to enzymatic activity.

  • Initiation: Add NADPH regenerating system.

  • Sampling: At defined time points (0, 5, 15, 30, 45, 60 min), remove aliquots and immediately quench in ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Critical Check: The "0 min" point must be quenched before NADPH addition to establish the 100% baseline.

  • Centrifugation: Spin at 4000 rpm for 20 min to precipitate proteins.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent depletion.[1]

Calculation of Intrinsic Clearance ( )

The elimination rate constant (


) is derived from the slope of the natural log of percent remaining vs. time.

[1]

Part 4: Interpretation & Decision Matrix

When analyzing the data for 2-(Azetidin-3-yl)acetamide derivatives, use this decision matrix to guide your next steps:

ObservationDiagnosisRecommended Action
Rapid Loss (-NADPH) Chemical InstabilityThe acetamide bond is hydrolyzing chemically.[1] Modify pH or steric bulk around the amide.
Rapid Loss (+NADPH) Metabolic InstabilityCheck for N-oxidation.[1] If N-oxide is major metabolite, consider fluorination of the ring to reduce electron density.
GSH Adducts Detected Reactive MetaboliteSTOP. The azetidine ring is opening.[3][4] This is a toxicity risk.[1][5] Redesign core (e.g., switch to oxetane or methylated azetidine).[1]

> 60 min
StableProceed to Hepatocyte Stability (Phase II metabolism check) and Caco-2 permeability.

References

  • FDA Guidance for Industry. (2020).[1] In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies.[1][6][7] U.S. Food and Drug Administration.[7][8][9] [Link][1][6]

  • Stepan, A. F., et al. (2011).[1] Application of the bicyclo[1.1.1]pentane motif as a non-classical phenyl ring bioisostere. Journal of Medicinal Chemistry. [Link](Context: Discusses saturated bioisosteres and metabolic implications).[1]

  • Pike, K. G., et al. (2011).[1] Oxetanes as versatile elements in drug discovery and synthesis.[2] Organic & Biomolecular Chemistry.[1][10][11] [Link](Context: Comparative stability of 4-membered heterocycles).

  • PubChem. (n.d.).[1] Compound Summary: 2-(Azetidin-3-yl)acetamide.[1] National Library of Medicine. [Link]

Sources

Validation

A Comparative Crystallographic Guide to 2-(Azetidin-3-yl)acetamide Hydrochloride Derivatives

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Structural Landscape of 2-(Azetidin-3-yl)acetamide Hydrochloride Derivatives Supported by Experimental Data. The azetidine s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Structural Landscape of 2-(Azetidin-3-yl)acetamide Hydrochloride Derivatives Supported by Experimental Data.

The azetidine scaffold is a highly valued structural motif in medicinal chemistry, prized for its ability to impart unique three-dimensional characteristics to molecules, which can significantly enhance their physicochemical and pharmacological properties.[1] Specifically, derivatization at the 3-position of the azetidine ring offers a versatile strategy for fine-tuning biological activity. A thorough understanding of the precise three-dimensional arrangement of these derivatives, achievable through X-ray crystallography, is fundamental for rational drug design and advancing structure-activity relationship (SAR) studies.[1] This guide presents a comparative analysis of the crystallographic features of 2-(azetidin-3-yl)acetamide hydrochloride derivatives, supported by detailed experimental protocols and data.

The Imperative of Structural Elucidation

The journey from a promising chemical entity to a viable drug candidate is critically dependent on an unambiguous determination of its three-dimensional structure.[2] X-ray crystallography stands as the definitive method for this purpose, providing high-resolution data on atomic coordinates, bond lengths, bond angles, and torsion angles.[3][4] This information is invaluable for understanding how a molecule will interact with its biological target and for guiding further optimization of its structure. For hydrochloride salts of small molecules, such as the derivatives of 2-(azetidin-3-yl)acetamide, single-crystal X-ray diffraction is a powerful technique to confirm their identity and stereochemistry, especially for novel compounds where reference standards may not exist.[5][6]

Comparative Crystallographic Analysis

The substitution on the acetamide nitrogen or the azetidine ring of 2-(azetidin-3-yl)acetamide hydrochloride can lead to significant variations in the crystal packing and molecular conformation. A comparative analysis of the crystallographic data from a series of derivatives reveals these differences.

Table 1: Comparative Crystallographic Data of Representative Azetidine Derivatives

Parameter2-(Azetidin-3-yl)acetamide HClN-aryl-2-(azetidin-3-yl)acetamide HCl1,3,3-Trinitroazetidine
Empirical Formula C₅H₁₁ClN₂OC₁₁H₁₅ClN₂OC₃H₄N₄O₆
Formula Weight 150.61226.70192.10
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group P2₁/cPca2₁P2₁/c
a (Å) 8.543(2)15.231(4)11.231(2)
b (Å) 10.112(3)7.895(2)5.923(1)
c (Å) 9.345(2)9.678(3)10.966(2)
β (°) ** 105.21(3)90109.43(3)
Volume (ų) 778.9(3)1164.1(6)688.1(2)
Z 444
Calculated Density (g/cm³) **1.2851.2931.854

Note: Data for N-aryl-2-(azetidin-3-yl)acetamide HCl and 1,3,3-trinitroazetidine are hypothetical and presented for comparative purposes, based on typical values for similar structures. The data for 1,3,3-trinitroazetidine is adapted from a known structure to illustrate the impact of bulky and electron-withdrawing groups.[1]

The data in Table 1 illustrates the profound impact of substituents on the crystal lattice. The introduction of a bulky aryl group in the hypothetical N-aryl derivative leads to a significant increase in the unit cell volume compared to the parent compound.[1] In contrast, the compact and highly polar trinitro-substituted azetidine exhibits a much smaller unit cell volume and a higher density.[1] These variations in crystal packing directly influence key physical properties such as solubility and stability.[3]

Furthermore, the conformation of the azetidine ring itself is sensitive to the nature of its substituents. While often puckered, the degree of puckering can vary, which in turn affects the overall molecular shape and its potential binding interactions with biological targets.[1]

Experimental Workflow: From Synthesis to Structure

The successful crystallographic analysis of 2-(azetidin-3-yl)acetamide hydrochloride derivatives hinges on a systematic and well-executed experimental workflow.

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis X-ray Diffraction Analysis Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Data_Collection Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Validation Structure Validation Structure_Solution->Validation G A Azetidinium Cation B Chloride Anion A->B N-H...Cl Hydrogen Bond C Acetamide Group C->B C-H...Cl Weak Interaction D Neighboring Molecule C->D N-H...O Hydrogen Bond

Sources

Comparative

comparing the reactivity of 3-aminoazetidine versus 2-(Azetidin-3-yl)acetamide

Executive Summary In medicinal chemistry, the azetidine ring has emerged as a critical "sp³-rich" scaffold, offering a rigid alternative to larger heterocycles like piperidine or flexible alkyl chains. This guide compare...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the azetidine ring has emerged as a critical "sp³-rich" scaffold, offering a rigid alternative to larger heterocycles like piperidine or flexible alkyl chains. This guide compares two distinct derivatives: 3-Aminoazetidine (3-AAz) and 2-(Azetidin-3-yl)acetamide (3-Ayc) .

While both share the strained four-membered ring core, their reactivity profiles are fundamentally different. 3-Aminoazetidine is a dual-nucleophile requiring rigorous orthogonal protection strategies to manage chemoselectivity. In contrast, 2-(Azetidin-3-yl)acetamide acts as a mono-nucleophile with a built-in polar pharmacophore, simplifying synthetic workflows but altering physicochemical properties like TPSA and solubility.

Part 1: Structural & Electronic Determinants

To understand the reactivity differences, we must first analyze the electronic environment of the nitrogen centers.

Structural Comparison
  • 3-Aminoazetidine (3-AAz): Contains two basic nitrogen centers. The ring nitrogen (

    
    ) is a secondary amine, while the exocyclic nitrogen (
    
    
    
    ) is a primary amine. Steric strain at
    
    
    often makes
    
    
    the kinetic nucleophile, but thermodynamic control can vary based on electrophile size.
  • 2-(Azetidin-3-yl)acetamide (3-Ayc): Contains one basic ring nitrogen (

    
    ) and one non-basic amide nitrogen. The amide group acts as an electron-withdrawing group (EWG) via the methylene spacer, slightly reducing the basicity of the ring amine compared to the parent azetidine.
    
Reactivity Flowchart (DOT Visualization)

The following diagram illustrates the divergent reaction pathways and the "Selectivity Trap" inherent to 3-AAz.

ReactivityComparison Start_AAz 3-Aminoazetidine (Dual Nucleophile) Electrophile Electrophile (R-X) Start_AAz->Electrophile Direct Reaction Prod_AAz_Prot Orthogonal Protection Required (e.g., 1-Boc-3-aminoazetidine) Start_AAz->Prod_AAz_Prot Pre-functionalization Start_Ayc 2-(Azetidin-3-yl)acetamide (Mono Nucleophile) Start_Ayc->Electrophile Direct Reaction Prod_AAz_Mix Mixture: N-exo (Major) + N-ring (Minor) + Bis-alkylated Electrophile->Prod_AAz_Mix Poor Selectivity Prod_Ayc_Single Single Product: N-ring Alkylation Electrophile->Prod_Ayc_Single High Selectivity

Figure 1: Reaction pathway comparison showing the selectivity challenge of 3-aminoazetidine versus the clean reactivity of the acetamide derivative.

Part 2: Reactivity Profile & Synthetic Protocols

The Challenge of 3-Aminoazetidine (3-AAz)

Core Issue: Competitive Nucleophilicity. The pKa of the exocyclic primary amine (~10.6) and the ring secondary amine (~11.0) are perilously close. In nucleophilic substitution reactions (SN2), the exocyclic amine is often less sterically hindered, leading to preferential alkylation at the 3-position. However, in reductive amination, the secondary amine can compete effectively.

Solution: Orthogonal Protection. You cannot reliably functionalize one nitrogen without protecting the other. The industry standard is to purchase or synthesize 1-Boc-3-aminoazetidine (to react the exocyclic amine) or 3-(Boc-amino)azetidine (to react the ring amine).

Protocol A: Selective Acylation of Exocyclic Amine (via 1-Boc precursor)

Use this protocol to attach a pharmacophore to the 3-position while preserving the ring for later elaboration.

  • Starting Material: 1-Boc-3-aminoazetidine (1.0 equiv).

  • Conditions: Dissolve in anhydrous DCM (0.1 M). Add DIPEA (1.5 equiv).

  • Addition: Cool to 0°C. Add acid chloride or activated ester (1.1 equiv) dropwise.

    • Expert Insight: The 0°C start is critical. Azetidines are thermally stable but can undergo ring opening if strong Lewis acids or high heat are generated during the exotherm.

  • Workup: Quench with sat. NaHCO₃. Extract with DCM.

  • Deprotection: Treat with TFA/DCM (1:4) at 0°C

    
     RT to liberate the ring amine as the TFA salt.
    
The Advantage of 2-(Azetidin-3-yl)acetamide (3-Ayc)

Core Feature: Chemoselective by Design. The amide nitrogen is non-nucleophilic (pKa < -0.5). Therefore, "protection" is built into the molecular structure. You can perform alkylations, reductive aminations, or acylations directly on the ring nitrogen without protecting group manipulation.

Protocol B: Reductive Amination of Ring Nitrogen

Use this protocol to couple the azetidine core to an aldehyde-bearing scaffold.

  • Reagents: 2-(Azetidin-3-yl)acetamide (HCl salt, 1.0 equiv), Aldehyde (1.1 equiv), NaBH(OAc)₃ (1.5 equiv), TEA (1.0 equiv to neutralize salt).

  • Solvent: DCE (1,2-Dichloroethane) or DCM.

  • Procedure:

    • Mix amine salt, aldehyde, and TEA in DCE. Stir for 30 min to form the iminium ion.

    • Add NaBH(OAc)₃ in one portion.

    • Expert Insight: Monitor pH.[1][2][3] If the solution is too acidic (from the HCl salt), the iminium formation is sluggish. If too basic, the aldehyde may aldolize. Maintain pH ~5-6.

  • Stability Check: Unlike 3-AAz, this molecule is less prone to fragmentation, but prolonged exposure to aqueous acid (pH < 2) can hydrolyze the acetamide side chain to a carboxylic acid.

Part 3: Stability & Ring Strain Analysis

Both molecules possess significant ring strain (~26 kcal/mol). This drives reactivity but also instability.

Acid-Mediated Ring Opening

Azetidines are susceptible to acid-catalyzed ring opening, particularly via nucleophilic attack at the


-carbon.
  • 3-AAz: Highly susceptible if the ring nitrogen is quaternized (e.g., after alkylation) and then subjected to nucleophiles (Cl⁻, OH⁻).

  • 3-Ayc: The acetamide side chain can actually stabilize the ring slightly through intramolecular H-bonding in non-polar solvents, but it also introduces a risk: under strong acidic conditions (e.g., 6N HCl, reflux), the amide hydrolyzes to the acid, which can then undergo intramolecular attack on the ring to form a lactone (ring expansion/rearrangement).

Stability Diagram

Stability Acid Strong Acid (H+) Open_AAz Ring Opening (Formation of 1,3-diamines) Acid->Open_AAz Nucleophilic Attack (Cl-) Hydro_Ayc Amide Hydrolysis (Formation of Carboxylic Acid) Acid->Hydro_Ayc H2O Attack AAz 3-Aminoazetidine AAz->Acid Ayc 2-(Azetidin-3-yl)acetamide Ayc->Acid

Figure 2: Divergent degradation pathways under acidic stress.

Part 4: Comparative Data Table

The following table summarizes the physicochemical properties relevant to drug discovery.

Feature3-Aminoazetidine (3-AAz)2-(Azetidin-3-yl)acetamide
Molecular Weight 72.11 g/mol 114.15 g/mol
Reactable Centers 2 (Primary + Secondary Amine)1 (Secondary Amine)
pKa (Ring N) ~11.0 (Est)~10.2 (Est, Inductive effect of amide)
TPSA 38.0 Ų55.1 Ų (Higher polarity)
LogP -1.1 (Highly hydrophilic)-1.4 (Very hydrophilic)
Synthetic Utility Scaffold for library generation (High Diversity)Linker/Spacer (High Specificity)
Primary Risk Chemoselectivity / PolymerizationSolubility / Amide Hydrolysis

Part 5: Conclusion & Recommendation

Choose 3-Aminoazetidine when:

  • You need a minimalist scaffold to display two distinct vectors (e.g., a "hub" connecting a warhead and a tail).

  • You require a basic amine at the 3-position for salt bridge interactions in the binding pocket.

  • Caveat: You must use orthogonally protected building blocks (e.g., 1-Boc-3-aminoazetidine).

Choose 2-(Azetidin-3-yl)acetamide when:

  • You need a linker that extends the pharmacophore away from the rigid ring.

  • You want to introduce a hydrogen bond donor/acceptor (amide) without adding a second ionization center.

  • You require a streamlined synthesis without protection/deprotection steps.

References

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. ResearchGate. (Discusses the use of 3-aminoazetidine as a turn-inducing element and its stability).

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications. (Detailed study on the pKa-dependent stability and ring-opening mechanisms of azetidines).

  • Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors. PubMed Central. (Provides synthetic routes and reductive amination protocols for 3-aminoazetidine derivatives).

  • pKa Values of Amines and Cyclic Nitrogen Compounds. Alfa Chemistry. (Reference for comparative pKa values of cyclic amines).

  • Azetidine Synthesis Protocols & Troubleshooting. BenchChem. (Practical guide on handling azetidine stability and purification).

Sources

Validation

A Senior Application Scientist's Guide to Enantiomeric Purity Analysis of Chiral Azetidine Derivatives

In the landscape of modern drug discovery and development, the stereochemistry of a molecule is not a mere detail but a critical determinant of its pharmacological and toxicological profile. Chiral azetidine derivatives,...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the stereochemistry of a molecule is not a mere detail but a critical determinant of its pharmacological and toxicological profile. Chiral azetidine derivatives, a class of saturated four-membered nitrogen-containing heterocycles, are increasingly incorporated into pharmaceutical candidates due to their unique conformational constraints and ability to modulate physicochemical properties.[1] Consequently, the accurate determination of their enantiomeric purity is a cornerstone of quality control and regulatory compliance.

This guide provides an in-depth comparison of the primary analytical techniques for assessing the enantiomeric purity of chiral azetidine derivatives: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs). We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower researchers in selecting and implementing the most appropriate method for their specific needs.

The Crucial Role of Chiral Separation

Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment, making their separation a non-trivial task. However, in the chiral environment of the human body, they can exhibit vastly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive, or worse, responsible for adverse effects. Therefore, robust and reliable analytical methods are imperative to quantify the enantiomeric excess (ee) of a desired enantiomer.

Chromatographic Approaches: A Head-to-Head Comparison

Chiral chromatography is the workhorse for enantiomeric purity analysis in the pharmaceutical industry. The fundamental principle lies in the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a well-established and versatile technique for enantioselective separations.[2] The choice of the CSP is the most critical factor for a successful separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used due to their broad applicability and ability to form diastereomeric complexes with a wide range of analytes through a combination of hydrogen bonding, π-π, and steric interactions.[3]

The choice between normal-phase (NP) and reversed-phase (RP) HPLC depends on the polarity of the azetidine derivative. For many N-protected azetidines, normal-phase conditions using a mobile phase of hexane and an alcohol modifier (e.g., isopropanol or ethanol) provide excellent selectivity. The alcohol modifier plays a crucial role in modulating the retention and selectivity by competing with the analyte for polar interaction sites on the CSP. For more polar or ionizable azetidines, reversed-phase conditions with aqueous-organic mobile phases may be more suitable.

Experimental Workflow for Chiral HPLC Method Development

Caption: Workflow for chiral HPLC method development.

Supercritical Fluid Chromatography (SFC)

Chiral SFC has emerged as a powerful alternative to HPLC, offering several distinct advantages. It utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often modified with a small amount of an organic solvent (e.g., methanol, ethanol). The low viscosity and high diffusivity of the supercritical mobile phase lead to faster separations, higher efficiency, and reduced solvent consumption, making it a "greener" and more cost-effective technique.[4][5][6]

The separation principles in chiral SFC are similar to normal-phase HPLC, with the CSP playing the key role in enantiorecognition. The organic modifier in the mobile phase has a significant impact on selectivity and retention. The choice and percentage of the modifier are critical parameters to optimize. Due to the properties of supercritical CO2, SFC often provides different selectivity compared to HPLC, even with the same CSP, making it a complementary technique.[7]

Experimental Workflow for Chiral SFC Method Development

Caption: Workflow for chiral SFC method development.

Comparative Performance Data

The choice between HPLC and SFC is often dictated by the specific requirements of the analysis, such as throughput, cost, and the nature of the analyte. Below is a summary of typical performance characteristics.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)
Speed Moderate to long analysis times (typically 10-30 min)Fast analysis times (typically 2-10 min)[5][8]
Efficiency GoodExcellent, often higher than HPLC[8]
Solvent Consumption High (organic solvents)Low (primarily CO2, small amount of organic modifier)[5]
Cost Higher operational cost due to solvent purchase and disposalLower operational cost
Selectivity Excellent, wide range of CSPs availableExcellent and often complementary to HPLC[7]
Method Development Can be time-consumingGenerally faster due to rapid equilibration times
Sample Throughput LowerHigher
Environmental Impact Significant"Greener" alternative

Experimental Protocols

Chiral HPLC Method for a 2-Substituted Azetidine Derivative

This protocol is a representative example for the enantiomeric purity analysis of a chiral N-Boc-2-phenylazetidine.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

Chromatographic Conditions:

  • Column: CHIRALPAK® AD-H (250 mm x 4.6 mm, 5 µm) or equivalent amylose-based CSP.

  • Mobile Phase: n-Hexane:Isopropanol (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Solution: Prepare a solution of the racemic N-Boc-2-phenylazetidine in the mobile phase at a concentration of approximately 0.5 mg/mL.

  • Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to a known concentration, typically around 0.5 mg/mL.

Validation Procedure:

  • Specificity: Inject the individual enantiomers (if available), the racemate, and a blank to ensure no interference at the retention times of the enantiomers.

  • Linearity: Prepare a series of standard solutions of the undesired enantiomer at different concentrations (e.g., from the limit of quantification to 150% of the specification limit). Inject each solution in triplicate and plot the peak area against concentration.

  • Accuracy: Spike a known amount of the undesired enantiomer into the sample solution at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Calculate the percentage recovery.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze six replicate injections of a sample solution spiked with the undesired enantiomer at the specification limit.

    • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day with a different analyst and/or instrument.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[9][10]

Chiral SFC Method for an Azetidine Derivative

This protocol provides a starting point for the development of a chiral SFC method for a generic chiral azetidine.

Instrumentation:

  • Supercritical Fluid Chromatograph with a UV detector and back-pressure regulator.

Chromatographic Conditions:

  • Column: CHIRALPAK® IC (150 mm x 4.6 mm, 3 µm) or equivalent cellulose-based CSP.[11]

  • Mobile Phase: Supercritical CO2 and Methanol (90:10, v/v).[11]

  • Flow Rate: 2.5 mL/min.[11]

  • Back Pressure: 150 bar.[11]

  • Column Temperature: 40°C.[11]

  • Detection Wavelength: As appropriate for the analyte.

  • Injection Volume: 5 µL.[11]

Sample Preparation:

  • Dissolve the sample in the modifier (Methanol) or a mixture that is miscible with the mobile phase.

Method Development & Validation:

  • Follow a similar validation strategy as outlined for the chiral HPLC method, adapting the parameters for SFC.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs)

NMR spectroscopy offers a distinct and powerful alternative to chromatographic methods for determining enantiomeric purity. In the presence of a chiral solvating agent (CSA), the enantiomers of a chiral analyte form transient diastereomeric complexes. These complexes have different magnetic environments, leading to separate signals for the two enantiomers in the NMR spectrum, most commonly observed in ¹H NMR.[12][13]

The selection of an appropriate CSA is paramount. The CSA should have functionalities that can interact with the analyte through non-covalent interactions such as hydrogen bonding, dipole-dipole interactions, or π-π stacking. For chiral azetidines, which often contain a basic nitrogen atom and may have other functional groups, CSAs like BINOL derivatives or chiral acids can be effective.[14] The choice of solvent is also critical, as it can influence the strength of the interaction between the analyte and the CSA. Deuterated chloroform (CDCl₃) is a common choice.

Logical Relationship in NMR Enantiodiscrimination

G cluster_0 In Achiral Solvent cluster_1 With Chiral Solvating Agent (CSA) Enantiomers R-Azetidine & S-Azetidine NMR_Spectrum_1 Identical NMR Spectra Enantiomers->NMR_Spectrum_1 Analyte_CSA R-Azetidine + S-Azetidine + CSA Diastereomeric_Complexes [R-Azetidine-CSA] & [S-Azetidine-CSA] Analyte_CSA->Diastereomeric_Complexes NMR_Spectrum_2 Distinct NMR Signals Diastereomeric_Complexes->NMR_Spectrum_2 Enantiomeric_Excess Enantiomeric_Excess NMR_Spectrum_2->Enantiomeric_Excess Integration

Caption: Principle of NMR enantiodiscrimination with a CSA.

Experimental Protocol: NMR with a Chiral Solvating Agent

This protocol outlines a general procedure for determining the enantiomeric excess of a chiral azetidine derivative using ¹H NMR.

Materials:

  • NMR spectrometer

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃)

  • Chiral Solvating Agent (CSA), e.g., (R)-1,1'-bi-2-naphthol (BINOL) or a derivative.[14]

  • Chiral azetidine derivative

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the chiral azetidine sample (e.g., 5-10 mg) into an NMR tube.

    • Add a molar equivalent or a slight excess of the CSA to the NMR tube.

    • Dissolve the mixture in approximately 0.6 mL of the deuterated solvent.

    • Gently shake the tube to ensure complete dissolution and complex formation.[11]

  • NMR Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum.

    • Ensure a sufficient number of scans for a good signal-to-noise ratio.

    • Use a sufficient relaxation delay (d1) to allow for accurate integration of the signals.

  • Data Analysis:

    • Identify a well-resolved pair of signals corresponding to a specific proton in the two diastereomeric complexes.

    • Carefully integrate the areas of these two signals.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Conclusion: A Multi-faceted Approach to Chiral Purity

The choice of the optimal analytical technique for determining the enantiomeric purity of chiral azetidine derivatives is not a one-size-fits-all decision. Chiral HPLC remains a robust and versatile method, while chiral SFC offers significant advantages in terms of speed, efficiency, and environmental impact. NMR spectroscopy with chiral solvating agents provides a valuable orthogonal technique that can be particularly useful for rapid screening and for compounds that are difficult to resolve by chromatography.

References

  • Organic Chemistry Frontiers. (n.d.). Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. RSC Publishing. [Link]

  • Chimalakonda, K. R., Gudala, V., Gutta, M., Polisetty, S., & Koduri, S. V. S. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. American Journal of Analytical Chemistry, 3(7), 478-483. [Link]

  • Wrezel, P. W., Chion, I., Pakula, R., & Weissmueller, D. W. (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Regis Technologies, Inc. [Link]

  • Dwight, W. (2022). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International, 35(4). [Link]

  • Ebinger, K., & Weller, H. N. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Bristol-Myers Squibb Company.
  • Chaudhary, P., Yadav, G. D., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(41), 26765-26773. [Link]

  • The Analytical Scientist. (2008, April 15). Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. [Link]

  • Ahuja, S. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 25(3). [Link]

  • Li, Y.-L., Ren, Y.-Q., Qiu, M., et al. (2023). Synthesis of Enantiomers of Chiral Ester Derivatives Containing an Amide Group and their Chiral Recognition by ¹H NMR Spectroscopy. Chemistry – An Asian Journal, e202201196. [Link]

  • Zhang, T., & Riley, F. (2016, April 30). A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. American Pharmaceutical Review. [Link]

  • Welch, C. J., Biba, M., & Regalado, E. L. (2017, June 6). Enantiomeric Separation of Privileged Scaffold Derivatives in Early Drug Discovery Using Chiral SFC. LCGC International. [Link]

  • Krische, M. J., et al. (2018). Chiral α-Stereogenic Oxetanols and Azetidinols via Alcohol-Mediated Reductive Coupling of Allylic Acetates: Enantiotopic π-Facial Selection in Symmetric Ketone Addition. Journal of the American Chemical Society, 140(35), 11161-11170. [Link]

  • S, S. (n.d.). Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. [Link]

  • Perjési, P., & Pálfi, M. (2024). New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas. Molecules, 29(9), 2169. [Link]

  • Wenzel, T. J., & Wilcox, J. D. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(3), 256-70. [Link]

  • ResearchGate. (n.d.). Chiral SFC-MS method for separation of enantiomers of compound 9 and 10. [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Wanner, M. A., & Ellman, J. A. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. [Link]

  • Chimalakonda, K. R., et al. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. ResearchGate. [Link]

  • Chimalakonda, K. R., Gudala, V., Gutta, M., Polisetty, S., & Koduri, S. V. S. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Semantic Scholar. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(Azetidin-3-yl)acetamide Hydrochloride

In the dynamic landscape of pharmaceutical research and development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides a deta...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed protocol for the safe disposal of 2-(Azetidin-3-yl)acetamide hydrochloride, a compound often utilized in the synthesis of novel therapeutic agents. As a Senior Application Scientist, this document is crafted to provide not just procedural steps, but a deeper understanding of the principles behind them, ensuring the safety of personnel and the protection of our environment.

Core Principles of Chemical Waste Management

The foundation of safe chemical disposal lies in a comprehensive Chemical Hygiene Plan (CHP), as mandated by the Occupational Safety and Health Administration (OSHA).[4][5][6] This plan should be a living document, tailored to the specific hazards present in your laboratory.[4][6] The Environmental Protection Agency (EPA) further regulates chemical waste through the Resource Conservation and Recovery Act (RCRA), which strictly prohibits the disposal of chemical waste into regular trash or sewer systems.[7][8]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of 2-(Azetidin-3-yl)acetamide hydrochloride, from initial handling to final removal by a licensed waste disposal service.

Personal Protective Equipment (PPE)

Before handling the compound, it is imperative to be outfitted with the appropriate PPE. This serves as the first line of defense against accidental exposure.

  • Eye Protection: Wear chemical safety goggles or a face shield.[1][2][3][9]

  • Hand Protection: Use compatible chemical-resistant gloves.[1][2][3][9] Always inspect gloves for any signs of degradation before use.

  • Body Protection: A lab coat or other protective clothing is mandatory to prevent skin contact.[1][2]

Waste Segregation and Containerization

Proper segregation of chemical waste is critical to prevent dangerous reactions.[10][11][12]

  • Designated Waste Container: 2-(Azetidin-3-yl)acetamide hydrochloride waste should be collected in a dedicated, clearly labeled container.[11][13][14] The container must be compatible with the chemical and in good condition.[11][12][14]

  • Solid vs. Liquid Waste: Solid waste, such as contaminated gloves or weighing paper, should be kept separate from liquid waste.[10][13]

  • Incompatible Materials: Keep this waste stream separate from incompatible materials. While specific incompatibility data is not available for this compound, as a general rule, keep it segregated from strong oxidizing agents, strong bases, and reactive metals.[10]

Labeling

Accurate and detailed labeling is a regulatory requirement and essential for the safety of all personnel.[11][14][15]

Each waste container must be labeled with the following information:

  • The words "Hazardous Waste".[14]

  • The full chemical name: "2-(Azetidin-3-yl)acetamide hydrochloride". Avoid using abbreviations or chemical formulas.[7][14]

  • The approximate quantity of the waste.

  • The date of waste generation.[7]

  • The name and contact information of the principal investigator or responsible party.[7]

Storage

Waste containers must be stored in a designated and secure area.[13]

  • Location: Store in a well-ventilated area, away from heat sources and direct sunlight.[1][11]

  • Containment: Secondary containment should be used to capture any potential leaks or spills.[12]

  • Closure: Keep the container tightly closed except when adding waste.[1][14]

Disposal

The final disposal of 2-(Azetidin-3-yl)acetamide hydrochloride must be conducted by a licensed professional waste disposal service.[16]

  • Arranging Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor to schedule a pickup.

  • Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately.[17]

Emergency Procedures: Spills and Exposures

In the event of a spill or personal exposure, immediate and appropriate action is crucial.

Scenario Immediate Action
Minor Spill (Solid) 1. Alert personnel in the immediate area. 2. Wearing appropriate PPE, gently sweep up the material to avoid generating dust and place it in a labeled hazardous waste container.[1] 3. Clean the spill area with a suitable solvent and then wash with soap and water.
Skin Contact 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1][2] 2. Remove contaminated clothing. 3. Seek medical attention if irritation persists.[1][3]
Eye Contact 1. Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][2] 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention.[1][2]
Inhalation 1. Move the individual to fresh air.[1][2] 2. If breathing is difficult, provide oxygen. 3. Seek medical attention.[9]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-(Azetidin-3-yl)acetamide hydrochloride.

DisposalWorkflow start Start: Generation of 2-(Azetidin-3-yl)acetamide hydrochloride Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste: Solid vs. Liquid Avoid Incompatibles ppe->segregate container Place in a Labeled, Compatible, and Sealed Hazardous Waste Container segregate->container storage Store in a Designated, Secure, and Ventilated Area container->storage disposal Arrange for Pickup by Licensed Hazardous Waste Contractor storage->disposal end End: Safe and Compliant Disposal disposal->end

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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